Picfeltarraenin IA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O13/c1-18(2)24-14-26(44)41(9,54-24)34-22(42)15-38(6)25-12-10-20-21(40(25,8)27(45)16-39(34,38)7)11-13-28(37(20,4)5)52-36-33(30(47)23(43)17-50-36)53-35-32(49)31(48)29(46)19(3)51-35/h10,14,18-19,21-23,25,28-36,42-43,46-49H,11-13,15-17H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXIIGGPWPYUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97230-47-2 | |
| Record name | 97230-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Picfeltarraenin IA: A Technical Guide to its Discovery and Isolation from Picria fel-terrae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IA, a complex triterpenoid saponin isolated from the medicinal plant Picria fel-terrae Lour., has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction, purification, and biological activity assessment, with a focus on its modulatory effects on the NF-κB signaling pathway. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic compound.
Introduction
Picria fel-terrae Lour., a member of the Scrophulariaceae family, has a history of use in traditional medicine for treating various ailments, including inflammation-related conditions.[1][2] Phytochemical investigations of this plant have led to the discovery of a series of unique triterpenoid saponins, with this compound being a prominent and biologically active constituent.[3] Structurally, this compound possesses a complex aglycone core with sugar moieties, contributing to its pharmacological profile.[1][2] This document serves as a technical resource, consolidating the available scientific information on the journey from the plant source to the isolated, active compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄₁H₆₂O₁₃ |
| Molecular Weight | 762.92 g/mol |
| Class | Triterpenoid Saponin |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol |
Isolation of this compound from Picria fel-terrae
The isolation of this compound from Picria fel-terrae is a multi-step process involving extraction and chromatographic purification. While a definitive, standardized protocol with yield and purity data is not extensively published, this section outlines a generalized and effective methodology based on established techniques for triterpenoid saponin isolation.
Plant Material and Extraction
A generalized workflow for the extraction of this compound is depicted below.
Caption: Extraction workflow for obtaining crude extract from P. fel-terrae.
Experimental Protocol: Extraction
-
Plant Material Preparation: Air-dry the whole plant or aerial parts of Picria fel-terrae at room temperature and grind into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.
-
Alternatively, perform Soxhlet extraction or reflux extraction with ethanol for a more exhaustive extraction.[4]
-
-
Filtration and Concentration:
-
Filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
Purification by Column Chromatography
The crude extract is subjected to column chromatography for the separation and purification of this compound.
Caption: General workflow for the purification of this compound.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is typically used for the initial fractionation.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol. A typical gradient might start with 100% chloroform, gradually increasing the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10, and so on, up to 100% methanol).
-
Fraction Collection and Analysis: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Monitoring:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2 v/v) can be used as a developing solvent.
-
Visualization: Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent such as 10% sulfuric acid in ethanol followed by heating.
-
-
Pooling and Final Purification: Combine the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent structural elucidation). Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.
Biological Activity: Anti-inflammatory Effects
This compound has been demonstrated to possess significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
Inhibition of Pro-inflammatory Mediators
In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated A549 human lung adenocarcinoma cells, this compound has been shown to inhibit the production of key pro-inflammatory mediators.[5]
| Mediator | Cell Line | Treatment | Inhibition by this compound |
| IL-8 | A549 | LPS (10 µg/mL) | Dose-dependent inhibition |
| PGE₂ | A549 | LPS (10 µg/mL) | Dose-dependent inhibition |
| COX-2 | A549 | LPS (10 µg/mL) | Dose-dependent inhibition |
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the NF-κB pathway.[5]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assays
-
Cell Culture: Culture A549 human lung adenocarcinoma cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of IL-8 and PGE₂ Production (ELISA):
-
Seed cells in a 24-well plate and treat with this compound for 1 hour before stimulating with LPS (10 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-8 and PGE₂ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for COX-2 and NF-κB p65:
-
Treat cells with this compound and/or LPS as described above.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Structural Elucidation
The structure of this compound is elucidated using a combination of spectroscopic techniques.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |
| ¹H-NMR | Provides information about the number, type, and connectivity of protons. |
| ¹³C-NMR | Provides information about the carbon skeleton. |
| 2D-NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity and stereochemistry of the molecule. |
Conclusion
This compound stands out as a highly promising natural product with well-documented anti-inflammatory properties. This technical guide has provided a comprehensive overview of the methodologies involved in its discovery and isolation from Picria fel-terrae. The detailed experimental protocols and visual representations of workflows and signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this remarkable compound. Further studies to optimize the isolation protocol and to fully elucidate its mechanism of action in various disease models are warranted.
References
The Biosynthesis of Picfeltarraenin IA in Picria fel-terrae: A Technical Guide
Disclaimer: The biosynthesis of Picfeltarraenin IA has not been fully elucidated in scientific literature. This guide presents a putative pathway based on the well-established general biosynthesis of triterpenoid saponins in plants. The specific enzymes and intermediate steps for this compound in Picria fel-terrae are yet to be experimentally confirmed.
Introduction
This compound is a complex triterpenoid saponin isolated from the plant Picria fel-terrae Lour.[1][2][3][4]. It has garnered significant interest from the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, intended for researchers, scientists, and drug development professionals. The information herein is based on the current understanding of triterpenoid saponin biosynthesis in plants[5][6][7][8].
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of triterpenoid saponins, which can be divided into three main stages:
-
Formation of the Triterpenoid Backbone: This stage involves the cyclization of 2,3-oxidosqualene to form a pentacyclic triterpenoid skeleton.
-
Functional Group Modifications: The triterpenoid backbone undergoes a series of oxidative modifications, primarily hydroxylation, mediated by cytochrome P450 monooxygenases (P450s).
-
Glycosylation: Sugar moieties are attached to the modified triterpenoid aglycone by UDP-dependent glycosyltransferases (UGTs) to form the final saponin structure.
The following diagram illustrates the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthesis pathway of this compound in Picria fel-terrae.
Quantitative Data
As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the enzyme kinetics, precursor concentrations, or product yields for the biosynthesis of this compound in Picria fel-terrae. Research in this area is required to understand the efficiency and regulation of this pathway.
Experimental Protocols
While specific protocols for the biosynthesis of this compound are not available, the following outlines a general methodology for the extraction and analysis of triterpenoid saponins from plant material, which can be adapted for the study of this compound in Picria fel-terrae.
General Workflow for Triterpenoid Saponin Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of triterpenoid saponins.
Caption: General experimental workflow for triterpenoid saponin analysis.
Detailed Methodologies
4.2.1. Plant Material and Extraction
-
Collection and Preparation: Fresh aerial parts of Picria fel-terrae should be collected and authenticated. The plant material is then washed, dried in a shaded, well-ventilated area, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% methanol or ethanol, at room temperature with agitation for 24-48 hours. The extraction is repeated multiple times to ensure complete recovery of the saponins.
4.2.2. Purification
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
-
Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or other suitable stationary phases. Elution is performed with a gradient of solvents (e.g., chloroform-methanol-water) to isolate fractions containing this compound. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
4.2.3. Structural Elucidation and Quantification
-
Structural Identification: The purified compound is identified as this compound using a combination of spectroscopic techniques, including Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) for elucidating the detailed chemical structure.
-
Quantification: The concentration of this compound in the plant extracts and purified fractions can be quantified using a validated HPLC method with a UV or Evaporative Light Scattering Detector (ELSD), by comparing the peak area to a standard curve of a known concentration of purified this compound.
Conclusion
The biosynthesis of this compound in Picria fel-terrae represents a complex and fascinating area of plant biochemistry. While the precise enzymatic steps are yet to be fully characterized, the general framework of triterpenoid saponin biosynthesis provides a solid foundation for future research. Elucidating the specific oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases involved in this pathway will be crucial for understanding its regulation and for the potential biotechnological production of this medicinally important compound. Further research, including transcriptomic and genomic analyses of Picria fel-terrae, coupled with biochemical assays, will be instrumental in unraveling the complete biosynthetic journey of this compound.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scribd.com [scribd.com]
- 5. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 7. Advances in biosynthesis of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Picfeltarraenin IA: A Technical Guide to its Mechanism of Action in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IA, a natural compound extracted from the plant Picria fel-terrae Lour., has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanism of action of this compound in inflammatory diseases. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition leads to the downstream suppression of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), and prostaglandin E2 (PGE2). This document summarizes the key quantitative data, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the suppression of the NF-κB signaling cascade. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) activate the NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes. This compound intervenes in this process, mitigating the inflammatory response.
Studies in human pulmonary adenocarcinoma epithelial A549 cells have shown that this compound effectively suppresses the LPS-induced activation of NF-κB.[1] This inhibitory action on NF-κB is central to its anti-inflammatory activity, as it curtails the production of key inflammatory molecules.
The inhibition of the NF-κB pathway by this compound leads to a significant reduction in the expression and production of several downstream targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. This compound has been shown to inhibit LPS-induced COX-2 expression in A549 cells and human monocytic THP-1 cells.[1][2]
-
Interleukin-8 (IL-8): A chemokine that attracts neutrophils to the site of inflammation.
-
Prostaglandin E2 (PGE2): A principal mediator of inflammation, fever, and pain.
The concerted suppression of these pro-inflammatory molecules underscores the therapeutic potential of this compound in managing inflammatory diseases.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound has been quantified in in vitro studies. The following tables summarize the key findings on the inhibition of pro-inflammatory markers in LPS-stimulated human pulmonary epithelial A549 cells.
Table 1: Inhibition of Interleukin-8 (IL-8) Production
| This compound Concentration | Mean Inhibition of IL-8 Production (%) |
| 1 µmol/l | ~31% |
| 10 µmol/l | ~50% |
| Data from a study on LPS-induced IL-8 production in A549 cells.[1] |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| This compound Concentration | Observation |
| 0.1 - 10 µmol/l | Significant inhibition in a concentration-dependent manner |
| Qualitative and semi-quantitative data from studies on LPS-induced PGE2 production in A549 cells.[1][2] |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Expression
| Cell Line | This compound Concentration | Observation |
| A549 | 1 and 10 µmol/l | Inhibition of LPS-induced expression |
| THP-1 | 1 and 10 µmol/l | Inhibition of LPS-induced expression |
| Data from Western blot analysis of COX-2 expression.[1] |
Table 4: Inhibition of NF-κB p65 Subunit Expression
| Cell Line | Observation |
| A549 | Suppression of LPS-induced NF-κB p65 expression |
| THP-1 | No significant suppression observed |
| Data from Western blot analysis of the NF-κB p65 subunit.[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture and Treatment
-
Cell Lines:
-
Human pulmonary adenocarcinoma epithelial cells (A549)
-
Human monocytic leukemia cells (THP-1)
-
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
After reaching a suitable confluence (typically 70-80%), the cells are serum-starved for a period (e.g., 12 hours) to synchronize them.
-
Cells are then pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µmol/l) for a specified time (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 10 µg/ml, for a designated incubation period (e.g., 24 hours).
-
MTT Assay for Cell Viability
This assay is performed to determine the cytotoxic effects of this compound and/or LPS on the cells.
-
Procedure:
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.
-
The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
The culture medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to quantify the concentration of secreted pro-inflammatory cytokines such as IL-8 and PGE2 in the cell culture supernatant.
-
Procedure:
-
The cell culture supernatant is collected after the treatment period.
-
The concentration of the target cytokine (IL-8 or PGE2) is determined using a commercially available ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to antibody-coated microplates.
-
A series of incubations with detection antibodies and enzyme-conjugated secondary antibodies are performed, with washing steps in between.
-
A substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of the cytokine is calculated based on a standard curve.
-
Western Blot Analysis for Protein Expression
Western blotting is employed to detect and quantify the expression levels of specific proteins, such as COX-2 and the NF-κB p65 subunit.
-
Procedure:
-
After treatment, cells are lysed using a lysis buffer containing protease inhibitors.
-
The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-NF-κB p65, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for investigating the anti-inflammatory effects of this compound and the logical relationship of its mechanism of action.
Caption: Experimental workflow for studying this compound.
Caption: Logical relationship of this compound's action.
Clinical Perspectives
As of the latest review of publicly available clinical trial registries, no clinical trials have been registered to evaluate the efficacy and safety of this compound for the treatment of inflammatory diseases in humans. The existing data is based on preclinical in vitro and in vivo studies. Further research, including comprehensive preclinical toxicology and pharmacokinetic studies, is required before this compound can be considered for clinical development.
Conclusion
This compound is a promising natural compound with potent anti-inflammatory properties. Its primary mechanism of action is the inhibition of the NF-κB signaling pathway, which results in the downregulation of key pro-inflammatory mediators such as COX-2, IL-8, and PGE2. The data presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory conditions. Future studies should focus on elucidating the precise molecular interactions with components of the NF-κB pathway, exploring its efficacy in in vivo models of inflammatory diseases, and conducting necessary preclinical safety assessments to pave the way for potential clinical investigation.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An Ethnobotanical and Pharmacological Exploration of Picfeltarraenin IA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IA, a triterpenoid saponin isolated from Picria fel-terrae Lour., has emerged as a compound of significant interest due to its diverse pharmacological activities, rooted in its traditional use in Southeast Asian and Chinese medicine. This technical guide provides a comprehensive overview of the ethnobotanical applications of plants containing this compound, its demonstrated anti-inflammatory, and other potential therapeutic properties. We delve into the molecular mechanisms underlying its bioactivity, with a particular focus on the modulation of key signaling pathways. This document consolidates quantitative data from preclinical studies, outlines detailed experimental protocols for its extraction, isolation, and biological evaluation, and employs visualizations to elucidate complex biological processes and experimental workflows.
Ethnobotanical Heritage of Picria fel-terrae
A survey of its ethnobotanical applications reveals a broad spectrum of uses, primarily centered around its bitter and therapeutic properties.
Table 1: Ethnobotanical Uses of Picria fel-terrae
| Traditional Use | Plant Part Used | Preparation Method | Geographical Region |
| Fever and Malaria | Whole plant, Leaves | Decoction | Philippines, Moluccas, Vietnam[1][2][3] |
| Stomach-ache, Colic, and Appetite Stimulant | Whole plant, Leaves | Decoction, Mastication, Infusion | Philippines, Moluccas, Malaysia[1][2] |
| Irregular Menstruation and Amenorrhea | Whole plant, Leaves | Decoction, Infusion | Philippines, India[1][2] |
| Skin Diseases (e.g., itch) and Wounds | Leaves | Poultice | Indonesia, Malaysia[2] |
| Vermifuge (for children) | Sap, Decoction of the plant | Oral administration | Philippines, Moluccas[1][2] |
| Herpes Infections | Whole plant, Leaves | Decoction | Vietnam, China[2] |
| Cancer and Tumors | Whole plant | Not specified | Vietnam, China[2][4] |
| Diuretic and Sudorific | Leaves | Not specified | General[1][2] |
| Snakebites | Leaves (combined with Hedyotis capitellata) | Poultice | Malaysia, Indo-China[2] |
Pharmacological Activities of this compound
Modern scientific investigation has begun to validate the traditional uses of Picria fel-terrae, with this compound being identified as a key bioactive constituent. The primary focus of research has been on its potent anti-inflammatory effects, with emerging evidence for its anticancer and antiviral properties.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory activity, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This pathway is a central regulator of the inflammatory response, and its inhibition by this compound leads to a downstream reduction in the production of pro-inflammatory mediators.
-
Mechanism of Action: In human pulmonary epithelial A549 cells, this compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response.[5] LPS, a component of the outer membrane of Gram-negative bacteria, activates the NF-κB pathway, leading to the transcription of genes encoding inflammatory cytokines and enzymes. This compound treatment suppresses the activation of NF-κB, thereby downregulating the expression of cyclooxygenase-2 (COX-2) and reducing the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2).[5]
Table 2: In Vitro Anti-inflammatory Activity of this compound in LPS-stimulated A549 cells
| Concentration (µmol/l) | IL-8 Production Inhibition (%) | PGE2 Production Inhibition (%) |
| 1 | ~31% | ~34% |
| 10 | ~50% | ~48% |
Data extracted from a study on human pulmonary epithelial A549 cells stimulated with 10 µg/ml LPS.[5]
Potential Anticancer and Antiviral Activities
Ethnobotanical records indicate the use of Picria fel-terrae for treating tumors and viral infections such as herpes.[2] Preliminary scientific studies have begun to explore these applications. Extracts of Picria fel-terrae have shown antiproliferative activity against breast cancer cell lines (MCF-7 and 4T1). While the precise mechanisms are still under investigation, the immunomodulatory and anti-inflammatory properties of this compound likely contribute to its anticancer potential. Further research is needed to elucidate the specific signaling pathways involved in its anticancer and antiviral effects.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by this compound
The following diagram illustrates the inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway in human pulmonary epithelial cells.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Bioassay-Guided Isolation and Activity Testing
The following diagram outlines a typical experimental workflow for the isolation of this compound from Picria fel-terrae and the subsequent evaluation of its biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: An In-depth Guide to the Initial Biological Activity Screening of Picfeltarraenin IA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological activity screening of Picfeltarraenin IA, a natural compound with demonstrated therapeutic potential. This document outlines the key biological activities identified, presents quantitative data in a structured format, offers detailed experimental protocols for core assays, and visualizes key pathways and workflows to facilitate a deeper understanding of its mechanism of action.
Summary of Biological Activities
This compound has been investigated for a range of biological activities, with significant findings in the areas of anti-inflammatory effects, acetylcholinesterase inhibition, and potential anticancer applications.
Data Presentation: Quantitative Analysis of Bioactivities
The following tables summarize the key quantitative data obtained from initial screening assays.
| Anti-Inflammatory Activity | Cell Line | Concentration of this compound | Effect |
| PGE2 Production Inhibition | A549 | 1 µmol/l | ~34% reduction |
| 10 µmol/l | ~48% reduction | ||
| COX-2 Expression Inhibition | A549 | 0.1–10 µmol/l | Significant, concentration-dependent inhibition |
| IL-8 Production Inhibition | A549 | 0.1–10 µmol/l | Significant, concentration-dependent inhibition |
| Cell Viability | A549 | ≤10 µmol/l | No significant toxicity |
| 100 µmol/l | Significant decrease in cell viability |
| Acetylcholinesterase (AChE) Inhibitory Activity | Result |
| Comparative Potency | More potent inhibitor than the known AChE inhibitor, Tacrine. |
| IC50 Value | Specific IC50 value not available in the reviewed literature. |
| Anticancer Activity | Result |
| Potential Application | Mentioned as a potential therapeutic area. |
| IC50 Values | Specific IC50 values from anticancer screening are not available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on A549 human lung carcinoma cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µl of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ until the cells are 70-80% confluent.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) and include untreated controls.
-
Incubation: Incubate the plate for another 24 hours under the same conditions.
-
MTT Addition: Add 10 µl of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2
This protocol quantifies the production of the pro-inflammatory markers Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) in the supernatant of A549 cells.
-
Sample Collection: After treating A549 cells with this compound and/or an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for either human IL-8 or PGE2 overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add 100 µl of standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin) and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Determine the concentration of IL-8 or PGE2 in the samples by comparing their absorbance to the standard curve.
Western Blot for NF-κB Pathway Proteins
This protocol is used to analyze the expression levels of key proteins in the NF-κB signaling pathway, such as NF-κB p65 and COX-2.
-
Cell Lysis: After treatment, wash the A549 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB p65, phospho-NF-κB p65, COX-2, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and the signaling pathway affected by this compound.
Picfeltarraenin IA: A Potent Modulator of the NF-κB Signaling Pathway in Inflammatory Responses
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Picfeltarraenin IA, a natural triterpenoid compound, in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has demonstrated significant anti-inflammatory properties by intervening in the canonical NF-κB activation cascade, a cornerstone of inflammatory gene expression. This document synthesizes key research findings, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and provides visual diagrams of the molecular pathways and experimental workflows for clarity.
Introduction to NF-κB Signaling and this compound
The NF-κB family of transcription factors are pivotal regulators of immune and inflammatory responses.[1] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to κB enhancer elements, and induce the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and enzymes like Cyclooxygenase-2 (COX-2), which is responsible for Prostaglandin E2 (PGE2) synthesis.
This compound (IA) is a compound extracted from the plant Picria fel-terrae Lour. Research has identified it as a potent inhibitor of LPS-induced inflammatory responses in human pulmonary epithelial cells (A549), primarily through its modulation of the NF-κB pathway.[1]
Mechanism of Action: Inhibition of p65 Expression
Studies have demonstrated that this compound exerts its anti-inflammatory effects by targeting a critical component of the NF-κB pathway. In LPS-stimulated A549 lung epithelial cells, treatment with this compound was shown to suppress the expression of the NF-κB p65 subunit.[1] This reduction in p65 protein levels curtails the amount of active NF-κB heterodimer available for nuclear translocation, thereby downregulating the expression of NF-κB target genes responsible for inflammation.
The precise mechanism leading to the suppression of p65 expression is a key area for future investigation. However, the current evidence points to an intervention that reduces the cellular pool of the p65 protein, effectively dampening the entire downstream inflammatory cascade initiated by LPS. This is corroborated by the reversal of IA's inhibitory effect on COX-2 production when cells are co-treated with a specific NF-κB inhibitor, pyrrolidine dithiocarbamate (PDTC), confirming that the action of IA is mediated through the NF-κB pathway.[1]
References
Picfeltarraenin IA: A Whitepaper on its Potential as a Dual PI3K and EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Picfeltarraenin IA, a natural triterpenoid saponin extracted from Picria fel-terrae Lour., has demonstrated a range of biological activities, including anti-inflammatory and acetylcholinesterase inhibitory effects.[1][2] Recent computational studies have highlighted its potential as a dual inhibitor of two critical targets in oncology: Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the current evidence supporting this hypothesis, focusing on in silico data and relevant experimental findings on its anti-inflammatory properties. While direct experimental validation of PI3K and EGFR inhibition by this compound is not yet available in the public domain, this document aims to consolidate the existing predictive data and provide a framework for future experimental investigation.
In Silico Analysis of PI3K and EGFR Inhibition
Computational docking studies have been instrumental in identifying the potential of this compound as a dual inhibitor of PI3K and EGFR. These in silico analyses predict favorable binding interactions within the ATP-binding pockets of both enzymes, suggesting a competitive inhibitory mechanism.
Data Presentation: Docking Scores
The following table summarizes the docking scores of this compound against PI3K and EGFR, compared to a known reference inhibitor, ZSTK474 (a selective PI3K inhibitor).[3] The more negative the docking score, the higher the predicted binding affinity.
| Compound | Target Protein | PDB Code | Docking Score |
| This compound | PI3K | 3DBS | -90.6176 |
| This compound | EGFR | 1M17 | -101.7930 |
| ZSTK474 (Reference) | PI3K | 3DBS | -94.7491 |
| ZSTK474 (Reference) | EGFR | 1M17 | -91.7920 |
Table 1: In Silico Docking Scores of this compound and Reference Inhibitor against PI3K and EGFR.[3]
Experimental Protocol: In Silico Molecular Docking
The in silico analysis of this compound's interaction with PI3K and EGFR was performed using the following methodology[3]:
-
Software: PLANTS program for docking and Yasara program for visualization. A Co Pen Drive Linux KDE program was used to interface between Windows and Linux operating systems.
-
Target Structures: Three-dimensional crystal structures of PI3K (PDB code: 3DBS) and EGFR (PDB code: 1M17) were obtained from the Protein Data Bank.
-
Ligand Preparation: Two and three-dimensional structures of this compound and the reference PI3K inhibitor ZSTK474 were generated using the Marvin Sketch program.
-
Docking Procedure: The native ligands crystallized within the PI3K (GD9) and EGFR (AQ4) binding pockets were extracted and re-docked to validate the docking protocol. A Root Mean Square Deviation (RMSD) of less than 2.0 Å was considered a valid docking method.
-
Analysis: The docking scores, representing the binding affinity, were calculated and compared. The interactions, including hydrogen bonds and stacking interactions, were visualized to understand the binding mode.
Postulated Signaling Pathway Inhibition
The EGFR and PI3K pathways are intrinsically linked and are frequently dysregulated in various cancers. EGFR activation leads to the recruitment and activation of PI3K, which in turn triggers a downstream signaling cascade promoting cell growth, proliferation, and survival. The dual inhibition of both EGFR and PI3K by a single agent like this compound could offer a synergistic anti-cancer effect by blocking the pathway at two critical nodes.
Caption: Postulated mechanism of this compound on the EGFR-PI3K signaling pathway.
Corroborative Experimental Evidence: Anti-inflammatory Activity
While direct experimental data on PI3K/EGFR inhibition by this compound is pending, its effects on inflammatory pathways have been studied in vitro. These studies provide evidence of its biological activity and offer detailed experimental protocols that can be adapted for future investigations into its anti-cancer properties. This compound has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in human pulmonary epithelial A549 cells and human monocytic THP-1 cells, primarily through the modulation of the NF-κB pathway.[2][4]
Data Presentation: In Vitro Anti-inflammatory Effects
| Cell Line | Treatment | Concentration | Observed Effect |
| A549 | This compound | 0.1-10 µmol/l | Inhibition of LPS-induced PGE2 production and COX2 expression.[2][4] |
| A549 | This compound | 0.1-10 µmol/l | Attenuation of LPS-induced cell injury.[2] |
| A549 | This compound | 10 µmol/l | Suppression of LPS-induced NF-κB activation.[2] |
| THP-1 | This compound | 1 and 10 µmol/l | Inhibition of LPS-induced COX2 expression.[2] |
Table 2: Summary of Observed In Vitro Anti-inflammatory Effects of this compound.[2][4]
Experimental Protocols: In Vitro Anti-inflammatory Assays
The following protocols are based on the study by Shi et al. (2016)[2][4]:
-
Cell Culture:
-
Human pulmonary adenocarcinoma epithelial A549 cells and human monocytic leukemia THP-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of this compound (0.1, 1, 10, 100 µmol/l) for 12 hours.
-
In separate experiments, cells were co-treated with 10 µg/ml LPS and this compound (0.1-10 µmol/l).
-
MTT solution was added to each well and incubated.
-
The formazan crystals were dissolved in DMSO.
-
Absorbance was measured at a specific wavelength to determine cell viability.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2:
-
A549 cells were treated with LPS and/or this compound.
-
Cell culture supernatants were collected.
-
The concentrations of IL-8 and PGE2 were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for COX2 and NF-κB-p65:
-
Cells were treated as described above.
-
Total protein was extracted and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against COX2 and NF-κB-p65.
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence detection system.
-
Proposed Experimental Workflow for Validation
To experimentally validate the in silico findings and definitively characterize this compound as a PI3K and EGFR inhibitor, a structured experimental workflow is proposed.
Caption: Proposed workflow for the experimental validation of this compound.
Conclusion and Future Directions
The available in silico evidence strongly suggests that this compound is a promising candidate for development as a dual inhibitor of PI3K and EGFR. Its predicted high binding affinity for both targets warrants further investigation. While direct experimental validation is currently lacking, the compound's demonstrated in vitro anti-inflammatory activity provides a solid foundation for its biological relevance and offers established protocols for further study.
Future research should prioritize the following:
-
In Vitro Kinase Assays: Perform enzymatic assays to determine the IC50 values of this compound against various isoforms of PI3K and both wild-type and mutant forms of EGFR.
-
Cell-Based Assays: Utilize cancer cell lines with known dependencies on the EGFR and PI3K pathways to assess the compound's effect on downstream signaling (e.g., phosphorylation of AKT and ERK), cell proliferation, and apoptosis.
-
In Vivo Studies: Should in vitro studies yield positive results, progress to animal models (e.g., tumor xenografts) to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
The comprehensive investigation of this compound's potential as a dual PI3K and EGFR inhibitor could pave the way for a novel class of anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Picfeltarraenin IA: Physicochemical Properties and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IA, a naturally occurring triterpenoid glycoside, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory and acetylcholinesterase inhibitory properties. This technical guide provides a comprehensive overview of the physicochemical properties and chemical structure of this compound. It includes tabulated quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways and a general experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a white to off-white solid compound.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₂O₁₃ | [2] |
| Molecular Weight | 762.9 g/mol | [2] |
| CAS Number | 97230-47-2 | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility (In Vitro) | DMSO: 100 mg/mL (131.08 mM) | [1] |
Table 1: Physicochemical Properties of this compound
Chemical Structure
This compound is classified as a triterpenoid glycoside.[1] Its complex chemical structure consists of a triterpenoid aglycone backbone linked to a sugar moiety. The IUPAC name for this compound is (2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one.[2]
A 2D representation of the chemical structure of this compound is provided below.
Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 91884878[2]
Experimental Protocols
This section details the experimental methodologies employed in the investigation of this compound's biological activities.
Cell Viability Assay (MTT Assay)
The effect of this compound on cell viability is assessed using the methylthiazol tetrazolium (MTT) assay.[3]
-
Cell Culture: Human pulmonary adenocarcinoma epithelial A549 cells are cultured in an appropriate medium.[3]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1-100 µmol/l) for a specified period (e.g., 12 hours).[4] In studies investigating its protective effects, cells are co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).[4]
-
MTT Addition: After treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the control group.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
The production of inflammatory cytokines such as Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) is quantified using ELISA.[3]
-
Sample Collection: Cell culture supernatants are collected after treatment with this compound and/or LPS.[3]
-
ELISA Procedure: Commercially available ELISA kits for IL-8 and PGE2 are used according to the manufacturer's instructions.[3] This typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a measurable colorimetric signal.
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the cytokine.
Western Blot Analysis for Protein Expression
The expression levels of key proteins in signaling pathways, such as Cyclooxygenase-2 (COX-2) and NF-κB p65, are determined by Western blot analysis.[3]
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-COX-2, anti-NF-κB p65). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathway and Experimental Workflow
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] The diagram below illustrates the proposed mechanism.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.
General Experimental Workflow for the Characterization of this compound
The following diagram outlines a general workflow for the isolation, characterization, and biological evaluation of a natural product like this compound.
Caption: General workflow for the characterization of this compound.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding of its physicochemical characteristics, chemical structure, and the experimental methodologies used for its investigation. Further research into its spectroscopic properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Computational approaches to natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Workflow from Untargeted LC-MS Profiling to Targeted Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocol for Picfeltarraenin IA using A549 Cells: A Detailed Application Note for Researchers
Abstract
This application note provides a detailed protocol for the in vitro evaluation of Picfeltarraenin IA using the human lung adenocarcinoma cell line, A549. This compound, a natural compound, has demonstrated notable anti-inflammatory properties. This document outlines the essential methodologies for cell culture, assessment of cell viability via MTT assay, and investigation of the compound's mechanism of action through Western blotting of the NF-κB signaling pathway. Furthermore, a protocol for assessing apoptosis is included to encourage a broader characterization of this compound's cellular effects. All quantitative data from cited literature is summarized for easy reference, and a diagram of the known signaling pathway is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a bioactive compound that has been investigated for its therapeutic potential, particularly in the context of inflammatory responses. The A549 cell line, derived from human lung carcinoma, is a well-established and widely used model in cancer research and for studying the effects of various compounds on cellular processes. This protocol details the in vitro assessment of this compound's effects on A549 cells, with a focus on its anti-inflammatory mechanism.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on A549 cell viability.
| Concentration (µmol/l) | Cell Viability Effect | Reference |
| ≤ 10 | No significant toxicity observed. | [1] |
| 100 | Significantly decreased cell viability. | [1] |
| 0.1 - 10 | Attenuated LPS-induced cell injury. | [1] |
Experimental Protocols
A549 Cell Culture
Materials:
-
A549 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain A549 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in a fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
A549 cells
-
This compound
-
Lipopolysaccharide (LPS) (for co-treatment studies)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) for the desired time period (e.g., 12, 24, or 48 hours). For inflammatory models, pre-treat with LPS (10 µg/ml) before adding this compound.[1][2]
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
A549 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound as described for the viability assay.
-
After treatment, harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for NF-κB Pathway
Materials:
-
A549 cells
-
This compound
-
LPS
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (NF-κB p65, Phospho-NF-κB p65, GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with this compound and/or LPS.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the known signaling pathway of this compound in A549 cells.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picfeltarraenin IA Treatment in LPS-Stimulated THP-1 Macrophage Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells. Macrophages are key players in the innate immune system, and their activation by ligands like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators. The human monocytic cell line, THP-1, can be differentiated into macrophages and serves as a widely used in vitro model to study inflammatory responses. Picfeltarraenin IA, a natural compound, has been investigated for its anti-inflammatory properties. These application notes provide a summary of its effects and detailed protocols for its study in LPS-stimulated THP-1 macrophage models.
Data Presentation
This compound has been shown to modulate inflammatory responses in LPS-stimulated THP-1 macrophages. The primary observed effect is the suppression of cyclooxygenase-2 (COX2) expression.[1] While the available literature confirms this inhibitory effect, specific quantitative data such as IC50 values or percentage of inhibition in THP-1 cells are not extensively detailed. The mechanism of action in THP-1 cells appears to be distinct from that in other cell types, with evidence suggesting it is independent of the NF-κB pathway.[1][2]
Table 1: Effect of this compound on COX2 Expression in LPS-Stimulated THP-1 Macrophages
| Compound | Target | Cell Line | Stimulant | Effective Concentrations | Observed Effect | Notes |
| This compound | COX2 | THP-1 Macrophages | LPS (10 µg/ml) | 1 and 10 µmol/l | Inhibition of LPS-induced COX2 protein expression.[1] | The mechanism is independent of the NF-κB pathway in THP-1 cells.[1] |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
LPS-Induced Inflammatory Signaling in THP-1 Macrophages
Caption: LPS signaling and the inhibitory point of this compound.
Experimental Protocols
THP-1 Cell Culture and Differentiation into Macrophages
This protocol details the steps for culturing human THP-1 monocytes and differentiating them into an adherent macrophage phenotype using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Multi-well plates (6, 12, or 24-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
THP-1 Monocyte Culture:
-
Culture THP-1 monocytes in T-75 flasks with RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/ml.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 3-4 days.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes in multi-well plates at a density of 5 x 10⁵ cells/ml.
-
Add PMA to the culture medium to a final concentration of 50-100 ng/ml.
-
Incubate for 24-48 hours. During this time, the cells will adhere to the bottom of the plate and differentiate into macrophages.
-
After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.
-
LPS Stimulation and this compound Treatment
This protocol outlines the treatment of differentiated THP-1 macrophages with this compound followed by stimulation with LPS.
Materials:
-
Differentiated THP-1 macrophages in multi-well plates
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free RPMI-1640 medium
-
Complete RPMI-1640 medium
Procedure:
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in serum-free RPMI-1640 medium from the stock solution. A typical concentration range to test is 0.1, 1, and 10 µmol/l.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Aspirate the medium from the rested, differentiated THP-1 macrophages and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in serum-free RPMI-1640 medium.
-
Add LPS to the wells to a final concentration of 10 µg/ml.[1]
-
Include a negative control group of cells treated with vehicle but not stimulated with LPS.
-
Incubate the plates for the desired time period (e.g., 12-24 hours for protein expression studies) at 37°C and 5% CO₂.
-
Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxicity of this compound on THP-1 macrophages.
Materials:
-
Treated THP-1 macrophages in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10 µl of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂.
-
Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis for COX2 Expression
This protocol describes the detection of COX2 protein expression in treated THP-1 macrophages.
Materials:
-
Treated THP-1 macrophages in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against COX2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-COX2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the COX2 band intensity to the corresponding loading control band intensity.
-
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assessment of Picfeltarraenin IA using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IA is a natural compound that has garnered significant interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1][2] A fundamental step in evaluating the potential of novel therapeutic agents like this compound is the assessment of their effects on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for determining cell viability and cytotoxicity. This application note provides a detailed protocol for assessing the effects of this compound on cell viability using the MTT assay and presents relevant quantitative data and pathway information.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the tested compound.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the viability of A549 human pulmonary epithelial cells, as determined by the MTT assay.
| Cell Line | Compound | Concentration (µmol/L) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| A549 | This compound | 0.1 | 12 | No significant toxicity observed. | [2] |
| A549 | This compound | 1 | 12 | No significant toxicity observed. | [2] |
| A549 | This compound | 10 | 12 | No significant toxicity observed. | [2] |
| A549 | This compound | 100 | 12 | Significant decrease in cell viability. | [2] |
Note: In the same study, this compound at concentrations of 0.1–10 µmol/l was found to significantly increase the growth of A549 cells in the presence of lipopolysaccharide (LPS), suggesting a protective effect against LPS-induced cell injury.[2]
Experimental Protocols
This section provides a detailed methodology for assessing the cell viability of adherent cells treated with this compound using the MTT assay.
Materials and Reagents
-
This compound (powder)
-
Adherent cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in isopropanol)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the adherent cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with vehicle control (medium with the same concentration of the solvent used to dissolve this compound) to account for any solvent effects.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The results can be plotted as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
-
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways can provide insights into its mechanism of action.
References
Application Notes and Protocols: In Vivo Animal Models for Testing Picfeltarraenin IA Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IA is a natural compound that has demonstrated notable anti-inflammatory properties in in vitro studies. Research indicates that its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2] This leads to a downstream reduction in the production of pro-inflammatory mediators such as interleukin-8 (IL-8), prostaglandin E2 (PGE2), and cyclooxygenase-2 (COX-2).[1][2][3] To further investigate the therapeutic potential of this compound, it is essential to evaluate its efficacy in well-established in vivo animal models of inflammation.
These application notes provide detailed protocols for three commonly used and relevant in vivo models to assess the anti-inflammatory effects of this compound: Carrageenan-Induced Paw Edema, Lipopolysaccharide (LPS)-Induced Systemic Inflammation, and Collagen-Induced Arthritis.
Signaling Pathway Modulated by this compound
This compound has been shown to exert its anti-inflammatory effects by targeting the NF-κB signaling pathway.[1][2][3] The diagram below illustrates the canonical NF-κB signaling cascade and the putative point of intervention by this compound.
Caption: NF-κB signaling pathway and inhibition by this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory agents.[4][5]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol:
-
Animals: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are suitable for this model.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle control (e.g., saline, DMSO)
-
This compound (various doses)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Procedure: a. Administer this compound or the vehicle solution orally (p.o.) or intraperitoneally (i.p.). b. After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.[6] c. Measure the paw volume immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.[5]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data Summary (Example):
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1 |
| This compound | 25 | 0.45 ± 0.04** | 47.1 |
| This compound | 50 | 0.31 ± 0.03 | 63.5 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1 |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study acute systemic inflammatory responses and is particularly relevant for compounds like this compound that target TLR4 signaling and cytokine production.[7][8]
Experimental Workflow:
Caption: Workflow for the LPS-induced systemic inflammation model.
Protocol:
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: As described for the carrageenan model.
-
Grouping: Randomly divide the animals into treatment groups as previously described. Dexamethasone (1-5 mg/kg) can be used as a positive control.[8]
-
Procedure: a. Administer this compound or the vehicle solution (p.o. or i.p.). b. After 60 minutes, administer LPS (from E. coli, 1-5 mg/kg) via intraperitoneal injection to induce a systemic inflammatory response.[9] c. At predetermined time points (e.g., 2, 6, and 24 hours) post-LPS injection, collect blood via cardiac puncture or retro-orbital bleeding under anesthesia. d. Euthanize the animals and collect relevant tissues (e.g., lung, liver, spleen) for further analysis (e.g., histology, gene expression).
-
Data Analysis: a. Separate serum from blood samples. b. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using commercially available ELISA kits.
Quantitative Data Summary (Example):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2h ± SEM | Serum IL-6 (pg/mL) at 6h ± SEM |
| Vehicle Control | - | 2540 ± 180 | 1850 ± 150 |
| This compound | 10 | 1820 ± 150 | 1340 ± 120 |
| This compound | 25 | 1150 ± 110 | 860 ± 90 |
| This compound | 50 | 780 ± 95 | 520 ± 70 |
| Dexamethasone | 1 | 650 ± 80 | 410 ± 60 |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of rheumatoid arthritis, exhibiting many pathological features of the human disease, including synovitis and joint destruction.[10][11][12] It is suitable for evaluating the therapeutic potential of anti-inflammatory compounds in a chronic inflammatory setting.
Experimental Workflow:
Caption: Workflow for the collagen-induced arthritis model.
Protocol:
-
Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible to CIA.[10][11]
-
Induction of Arthritis: a. Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis). Inject 100 µL of the emulsion intradermally at the base of the tail.[12] b. Booster Immunization (Day 21): Emulsify type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.[12]
-
Treatment: a. Begin treatment with this compound, vehicle, or a standard drug (e.g., Methotrexate) upon the first signs of arthritis (typically around day 25-28). b. Administer the treatments daily or as determined by the pharmacokinetic properties of the compound.
-
Assessment of Arthritis: a. Visually score the severity of arthritis in each paw 3-4 times a week, based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.[10] b. Measure paw thickness using a digital caliper. c. Monitor body weight as an indicator of general health.
-
Endpoint Analysis (Day 42-56): a. Collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines. b. Harvest paws for histological analysis to assess synovitis, pannus formation, and bone/cartilage erosion.
Quantitative Data Summary (Example):
| Treatment Group | Dose (mg/kg/day) | Mean Arthritis Score at Day 42 ± SEM | Mean Paw Thickness (mm) at Day 42 ± SEM |
| Vehicle Control | - | 10.5 ± 0.8 | 3.8 ± 0.2 |
| This compound | 25 | 7.2 ± 0.6 | 3.1 ± 0.1 |
| This compound | 50 | 4.8 ± 0.5 | 2.6 ± 0.1 |
| Methotrexate | 1 | 3.5 ± 0.4 | 2.3 ± 0.1 |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Conclusion
The in vivo animal models described provide a robust framework for evaluating the anti-inflammatory potential of this compound. The carrageenan-induced paw edema model is ideal for assessing acute anti-inflammatory effects, while the LPS-induced systemic inflammation model allows for the investigation of its impact on cytokine production. The collagen-induced arthritis model offers a platform to study the compound's efficacy in a chronic, autoimmune-like inflammatory disease. The selection of the appropriate model will depend on the specific research questions and the intended therapeutic application of this compound. Through the systematic application of these protocols, researchers can gain valuable insights into the in vivo efficacy and mechanism of action of this promising anti-inflammatory agent.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. inotiv.com [inotiv.com]
- 7. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization | eLife [elifesciences.org]
- 10. chondrex.com [chondrex.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Structural Intricacies of Picfeltarraenin IA: An NMR Spectroscopy-Based Application Note and Protocol
For Immediate Release
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals on the Structural Elucidation of the Potent Bioactive Compound, Picfeltarraenin IA, Using Nuclear Magnetic Resonance (NMR) Spectroscopy.
This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound, a complex triterpenoid saponin isolated from Picria fel-terrae. The methodologies outlined herein are indispensable for researchers in natural product chemistry, pharmacology, and drug discovery seeking to characterize and understand the structure-activity relationships of this and similar bioactive molecules.
This compound has garnered significant interest within the scientific community for its diverse pharmacological activities. Accurate and unambiguous structural determination is the cornerstone of understanding its mechanism of action and for guiding further drug development efforts. This document details the application of a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to fully assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to establish the complete covalent structure and relative stereochemistry of this compound.
Quantitative NMR Data Summary
The complete ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated pyridine (C₅D₅N), are summarized in the tables below. These data serve as a crucial reference for the identification and characterization of this compound.
Table 1: ¹H NMR (400 MHz, C₅D₅N) Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | α 1.65, β 1.95 | m | |
| 2 | α 2.10, β 2.35 | m | |
| 3 | 4.15 | dd | 11.5, 4.5 |
| 5 | 5.80 | d | 5.5 |
| 7 | α 1.50, β 2.25 | m | |
| 8 | 2.55 | m | |
| 10 | 2.70 | s | |
| 12 | α 2.05, β 2.65 | m | |
| 15 | α 1.45, β 1.80 | m | |
| 16 | 4.90 | m | |
| 17 | 3.15 | s | |
| 18 | 1.05 | s | |
| 19 | 1.10 | s | |
| 21 | 1.40 | s | |
| 23 | 6.30 | s | |
| 24 | 1.42 | s | |
| 26 | 1.25 | d | 6.5 |
| 27 | 1.30 | d | 6.5 |
| 28 | 1.20 | s | |
| 29 | 1.22 | s | |
| 30 | 0.95 | s | |
| Sugar Moieties | |||
| 1' | 4.85 | d | 7.5 |
| 2' | 4.25 | m | |
| 3' | 4.45 | m | |
| 4' | 4.35 | m | |
| 5' | α 4.10, β 4.30 | m | |
| 1'' | 5.20 | d | 7.5 |
| 2'' | 4.55 | m | |
| 3'' | 4.70 | m | |
| 4'' | 4.65 | m | |
| 5'' | 4.05 | m | |
| 6'' | 1.60 | d | 6.0 |
Table 2: ¹³C NMR (100 MHz, C₅D₅N) Data for this compound
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 36.5 | 16 | 78.5 |
| 2 | 28.0 | 17 | 62.0 |
| 3 | 89.0 | 18 | 19.5 |
| 4 | 39.5 | 19 | 18.0 |
| 5 | 140.0 | 20 | 128.0 |
| 6 | 122.5 | 21 | 145.0 |
| 7 | 32.0 | 22 | 210.0 |
| 8 | 45.0 | 23 | 125.0 |
| 9 | 50.5 | 24 | 158.0 |
| 10 | 37.5 | 25 | 34.0 |
| 11 | 212.0 | 26 | 21.5 |
| 12 | 48.0 | 27 | 22.0 |
| 13 | 46.0 | 28 | 28.5 |
| 14 | 58.5 | 29 | 26.5 |
| 15 | 34.5 | 30 | 16.5 |
| Sugar Moieties | |||
| 1' | 105.0 | 1'' | 102.0 |
| 2' | 75.5 | 2'' | 76.0 |
| 3' | 78.0 | 3'' | 77.5 |
| 4' | 71.5 | 4'' | 72.0 |
| 5' | 67.0 | 5'' | 70.0 |
| 6'' | 18.5 |
Experimental Protocols
The following protocols outline the standard procedures for acquiring the necessary NMR data for the structural elucidation of this compound. These are based on the methodologies reported in the literature for similar natural products and the specific details provided in the isolation paper by Zou JM, et al. (2006).[1]
2.1 Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of deuterated pyridine (C₅D₅N).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2.2 NMR Data Acquisition
All NMR spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a 5 mm probe.
2.2.1 ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: C₅D₅N
-
Temperature: 298 K
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 2.0 s
2.2.2 ¹³C NMR Spectroscopy
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Solvent: C₅D₅N
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024-4096 (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay: 2.0 s
2.2.3 2D NMR Spectroscopy
Standard pulse programs available on the spectrometer software should be utilized for the following 2D experiments.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different spin systems and elucidating the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the relative stereochemistry of the molecule.
Workflow and Data Interpretation
The structural elucidation of this compound follows a logical workflow that integrates data from various NMR experiments. The following diagrams illustrate this process.
Caption: Workflow for NMR-based structural elucidation.
The interpretation of the spectral data is a stepwise process:
-
¹H and ¹³C NMR: The 1D spectra provide the initial information on the number and types of protons and carbons present in the molecule.
-
COSY: This experiment reveals proton-proton coupling networks, allowing for the identification of connected spin systems within the molecule, such as the sugar moieties and fragments of the triterpenoid core.
-
HSQC: By correlating each proton to its directly attached carbon, the carbon chemical shifts of protonated carbons are unambiguously assigned.
-
HMBC: This is a cornerstone experiment for elucidating the carbon skeleton. Long-range correlations connect the identified spin systems and link quaternary carbons to nearby protons, allowing for the assembly of the complete molecular framework.
-
NOESY: The NOESY spectrum provides information about the spatial proximity of protons. Correlations between protons that are close in space but not necessarily scalar-coupled are used to determine the relative stereochemistry of the molecule.
Caption: Key HMBC correlations for structural assembly.
By systematically analyzing the data from these experiments, the complete structure of this compound can be confidently determined. This application note and the accompanying protocols provide a robust framework for researchers to successfully elucidate the structures of complex natural products.
References
Picfeltarraenin IA: Application Notes and Protocols for Herpes Infection and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IA is a naturally occurring triterpenoid compound isolated from the plant Picria fel-terrae.[1] Emerging research has highlighted its potential therapeutic applications, particularly in the fields of virology and oncology. This document provides a comprehensive overview of the current understanding of this compound's application in herpes infection and cancer research, including detailed experimental protocols and a summary of quantitative data.
Application in Cancer Research
This compound has demonstrated notable anti-inflammatory and potential anti-cancer properties, primarily through the modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action: Inhibition of the NF-κB Pathway
Research has shown that this compound can significantly inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in cancer cells.[2] NF-κB is a crucial transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.
In human lung adenocarcinoma A549 cells, this compound has been observed to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB pathway.[1][2] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes that contribute to the tumor microenvironment.
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: this compound inhibits the NF-κB signaling pathway.
Quantitative Data Summary
The following table summarizes the quantitative data from a study on A549 human lung adenocarcinoma cells.
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Viability | This compound | ≤ 10 µmol/l | No significant toxicity | [2] |
| This compound | 100 µmol/l | Significantly decreased cell viability | [2] | |
| LPS (10 µg/ml) + this compound | 0.1–10 µmol/l | Significantly increased cell growth compared to LPS alone | [2] | |
| IL-8 Production | LPS (10 µg/ml) + this compound | 1 µmol/l | ~31% reduction | [2] |
| LPS (10 µg/ml) + this compound | 10 µmol/l | ~50% reduction | [2] | |
| PGE2 Production | LPS (10 µg/ml) + this compound | 1 µmol/l | ~34% reduction | [2] |
| LPS (10 µg/ml) + this compound | 10 µmol/l | ~48% reduction | [2] | |
| COX-2 Expression | LPS (10 µg/ml) + this compound | 10 µmol/l | Significant inhibition | [2] |
| NF-κB p65 Expression | LPS (10 µg/ml) + this compound | Not specified | Suppressed | [2] |
Potential Role in Apoptosis and PI3K/Akt Signaling
While direct studies are limited, the inhibition of the constitutively active NF-κB pathway by this compound suggests a potential role in promoting apoptosis. NF-κB is a known inhibitor of apoptosis, and its suppression can sensitize cancer cells to programmed cell death.
Furthermore, the PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer, promoting cell survival and proliferation. Cross-talk between the NF-κB and PI3K/Akt pathways is well-documented. Future research should investigate the potential of this compound to modulate the PI3K/Akt pathway, which could represent another avenue for its anti-cancer effects.
Signaling Pathway Diagram: Potential Apoptosis Induction
Caption: Potential mechanisms of apoptosis induction by this compound.
Experimental Protocols for Cancer Research
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot Analysis for NF-κB p65
Objective: To determine the effect of this compound on the expression of the NF-κB p65 subunit.
Materials:
-
Cancer cell line (e.g., A549)
-
This compound
-
LPS (or other appropriate stimulus)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NF-κB p65
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with this compound and/or LPS as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Application in Herpes Infection Research
The application of this compound in herpes infection research is an emerging area with limited but promising preliminary findings. While a related compound, Picfeltarraenin IB, showed no antiviral activity against Herpes Simplex Virus (HSV), one study indicated that this compound might slightly inhibit HSV-1 replication at a concentration of 100 µM.[3] Further research is required to fully elucidate its antiviral potential and mechanism of action.
Potential Mechanisms of Action
Based on the mechanisms of other natural antiviral compounds, this compound could potentially inhibit herpesvirus infection through several mechanisms:
-
Inhibition of viral entry: It might interfere with the binding of viral glycoproteins to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane.
-
Inhibition of viral replication: It could target viral enzymes essential for DNA replication, such as DNA polymerase or helicase-primase.
-
Modulation of host factors: It might modulate host cell signaling pathways that are hijacked by the virus for its own replication.
Experimental Workflow for Antiviral Screening
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Picfeltarraenin IA solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome solubility challenges with Picfeltarraenin IA in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid natural product isolated from Picria fel-terrae.[1][2] It is known to be an acetylcholinesterase (AChE) inhibitor and has potential applications in research related to cancer, inflammation, and herpes infections.[1][2] Like many complex natural products, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media.[3] This can lead to precipitation, reducing the effective concentration of the compound in your experiment and causing inconsistent or inaccurate results.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1] It is possible to dissolve this compound in DMSO at a concentration of up to 100 mg/mL (131.08 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q3: My this compound is not fully dissolving in DMSO, what should I do?
A3: If you observe that this compound is not fully dissolving in DMSO, you can try gentle heating and/or sonication to aid dissolution.[1] Be cautious with heating to avoid any potential degradation of the compound. A brief period in a sonicator bath is often effective.
Q4: I observed precipitation when I added my this compound stock solution to the cell culture medium. How can I prevent this?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[4] Here are a few strategies to prevent this:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a co-solvent system: For challenging situations, a co-solvent system can be employed to improve solubility. However, it's crucial to test the tolerance of your specific cell line to the co-solvents.
-
Incorporate a surfactant: Surfactants can help to keep hydrophobic compounds in solution by forming micelles.[3][5]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3]
Q5: What are the storage recommendations for this compound stock solutions?
A5: Once prepared, it is recommended to aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always protect the solutions from light.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound in in vitro assays.
Issue 1: Precipitate Formation in Cell Culture Medium
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of this compound | Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and assay. | Identification of a working concentration that remains in solution and elicits the desired biological effect. |
| Insufficient DMSO in the final assay volume | Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible (ideally below 0.5%) to minimize solvent-induced cytotoxicity. However, a slightly higher concentration (up to 1%) may be necessary for solubility. Always include a vehicle control with the same final DMSO concentration in your experiment. | The compound remains in solution without significantly affecting cell viability. |
| Rapid addition of stock solution to the medium | Add the this compound stock solution to the cell culture medium dropwise while gently vortexing or swirling the medium. This gradual dilution can prevent localized high concentrations that lead to precipitation. | A clear solution is obtained without visible precipitate. |
| Temperature shock | Ensure both the this compound stock solution and the cell culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing. Abrupt temperature changes can decrease solubility. | The compound remains soluble upon mixing. |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dissolution of stock solution | Before each use, visually inspect your stock solution for any precipitate. If present, gently warm and/or sonicate the vial until the solution is clear.[1] | A homogenous stock solution leading to more consistent final concentrations in your assays. |
| Degradation of this compound | Follow the recommended storage conditions strictly.[1][2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect the stock solution from light. | Consistent potency of your this compound stock solution over time. |
| Interaction with media components | Some components of complex cell culture media can interact with test compounds and reduce their effective concentration. Consider using a simpler, serum-free medium for your assay if your experimental design allows. | More consistent and predictable biological responses. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Ultrasonic bath (optional)
-
Vortex mixer
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.63 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to minimize the volume of DMSO added to the final culture.
-
For example, to prepare a 10 µM final concentration in 1 mL of medium, you can add 1 µL of the 10 mM stock solution. To ensure accurate pipetting, it is advisable to first dilute the 10 mM stock 1:10 in medium to create a 1 mM intermediate solution, and then add 10 µL of this intermediate solution to 990 µL of medium.
-
When adding the this compound solution to the medium, add it dropwise while gently mixing.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 762.92 g/mol | [1][6] |
| CAS Number | 97230-47-2 | [1][6] |
| Solubility in DMSO | 100 mg/mL (131.08 mM) | [1] |
Co-Solvent Formulations for Enhanced Solubility (Primarily for in vivo, but adaptable for in vitro with caution):
| Formulation | Composition | Achieved Solubility | Reference |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.28 mM) | [1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.28 mM) | [1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.28 mM) | [1] |
Note: The co-solvent formulations should be used with caution in in vitro assays. It is essential to perform vehicle control experiments to ensure that the solvent mixture itself does not affect the cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Troubleshooting flowchart for addressing this compound precipitation.
Caption: Simplified diagram of this compound's inhibitory effect on the NF-κB signaling pathway.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. This compound | C41H62O13 | CID 91884878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Picfeltarraenin IA in DMSO and other solvents
Welcome to the technical support center for Picfeltarraenin IA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound, with a specific focus on its long-term stability in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term storage, this compound as a solid powder should be stored at -20°C for up to 3 years. It is also recommended to keep it desiccated.
Q2: What are the general recommendations for storing this compound in a solvent?
A2: When dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 1 year or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2] Always protect the solution from light.[1][2]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][3] It is highly soluble in DMSO, with concentrations up to 100 mg/mL (131.07 mM) being achievable.[1] For optimal solubility, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2] Gentle warming and sonication can aid in dissolution if precipitation occurs.[1][2]
Q4: Is there any known long-term stability data for this compound in DMSO?
A4: While specific quantitative long-term stability data from peer-reviewed studies are limited, supplier recommendations suggest that stock solutions in DMSO are stable for up to 1 year at -80°C and 1 month at -20°C.[1] For periods longer than this, or for applications sensitive to minor degradation, it is advisable to perform a stability assessment.
Q5: In which signaling pathway is this compound known to be active?
A5: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] It can suppress the expression of NF-κB p65, thereby downregulating the production of inflammatory cytokines like IL-8 and PGE2, and the expression of COX2.[3][4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in solution during storage or use.
-
Possible Cause 1: Solvent hygroscopicity.
-
Troubleshooting Step: Ensure that anhydrous DMSO is used for preparing stock solutions. If you suspect your DMSO has absorbed moisture, use a fresh, sealed bottle.
-
-
Possible Cause 2: Exceeding solubility limits upon dilution.
-
Troubleshooting Step: When diluting the DMSO stock solution into an aqueous buffer for experiments, ensure the final DMSO concentration is low enough to maintain the solubility of this compound at the desired final concentration. Perform a small-scale test to check for precipitation at the final concentration and solvent composition.
-
-
Possible Cause 3: Insufficient initial dissolution.
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of this compound in solution.
-
Troubleshooting Step: Prepare fresh stock solutions if the current stock has been stored for an extended period, especially at -20°C. Avoid multiple freeze-thaw cycles by preparing aliquots.[1][2] If stability is a major concern, perform a quick quality control check of your stock solution using HPLC.
-
-
Possible Cause 2: Interaction with other components in the experimental medium.
-
Troubleshooting Step: Review the composition of your experimental buffers and media for any components that might react with or reduce the stability of this compound.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Consider using low-adhesion microplates or tubes for sensitive assays. Studies on general compound stability have shown that polypropylene containers are generally suitable for storing DMSO solutions.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound based on supplier information. Note that specific, experimentally determined degradation rates are not widely available in the public domain.
| Form | Solvent | Storage Temperature | Recommended Maximum Storage Duration | Reference |
| Solid Powder | N/A | -20°C | 3 years | |
| Solution | DMSO | -80°C | 1 year | |
| Solution | DMSO | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a general procedure for conducting a long-term stability study of this compound in DMSO using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Ensure complete dissolution, using gentle warming or sonication if necessary.
2. Sample Aliquoting and Storage:
- Aliquot the stock solution into multiple small-volume, amber glass vials or polypropylene tubes to minimize headspace and light exposure.
- Prepare separate sets of aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
- Store one aliquot at -80°C immediately after preparation to serve as the time-zero (T=0) reference sample.
3. Stability Study Time Points:
- Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months, 1 year).
- At each time point, retrieve one aliquot from each storage condition for analysis.
4. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Column: A C18 reverse-phase column is commonly used for the analysis of triterpenoids.
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid or phosphoric acid to improve peak shape) is a typical mobile phase.
- Detection: Monitor the eluent at a wavelength where this compound has maximum absorbance.
- Sample Preparation for Analysis: Dilute the stored samples to a suitable concentration for HPLC analysis using the initial mobile phase composition.
- Analysis: Inject the T=0 sample and the samples from the different storage conditions.
5. Data Analysis:
- Determine the peak area of this compound in each chromatogram.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
- % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
- Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.
- Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Workflow for Long-Term Stability Assessment of this compound.
Caption: this compound Inhibition of the NF-κB Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Picfeltarraenin IA experiments
Technical Support Center: Picfeltarraenin IA Experiments
This guide provides troubleshooting for common unexpected results encountered during experiments with this compound, a natural triterpenoid product extracted from Picria fel-terrae Lour.[1] this compound has been identified as an inhibitor of the NF-κB signaling pathway, demonstrating anti-inflammatory properties by reducing the production of cytokines like IL-8 and PGE2.[2]
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly. What should I do?
A1: this compound is a complex natural product and may have limited solubility in aqueous solutions.
-
Initial Dissolution: For in vitro experiments, create a stock solution in a solvent like DMSO.[1]
-
Working Solution: For cell culture, further dilute the DMSO stock in your media. Be aware that high concentrations of DMSO can be toxic to cells.
-
Precipitation: If you observe precipitation after dilution, you can try gentle heating and/or sonication to aid dissolution.[1]
-
In Vivo Formulations: For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil may be required to achieve a stable solution.[1]
Q2: I'm not observing the expected decrease in cell viability in my cancer cell line after treatment with this compound. Why might this be?
A2: There are several potential reasons for a lack of cytotoxic effect:
-
Cell Line Specificity: The effects of this compound can be cell-type specific. It has been shown to regulate the NF-κB pathway in A549 lung cancer cells, but its effects may differ in other cell lines.[3]
-
Compound Concentration and Purity: Ensure you are using the correct concentration range (typically 0.1-10 µmol/l for anti-inflammatory effects) and that the purity of your compound is high (>98%).
-
Cell Viability Assay Issues: Some assays, often broadly termed "viability assays," measure metabolic activity (like MTT) and may not directly indicate cell death.[4] Consider using an assay that directly measures cell death if cytotoxicity is the expected outcome.
-
Compound Stability: Ensure your stock solution has been stored correctly (-80°C for long-term, -20°C for short-term, protected from light) to prevent degradation.[1]
Q3: My Western blot results for phospho-protein levels are inconsistent. What are some common causes?
A3: Western blotting for phosphorylated proteins can be challenging.
-
Antibody Quality: The quality of phospho-specific antibodies can vary significantly.[5] It is crucial to validate your antibody with appropriate positive and negative controls.
-
High Basal Phosphorylation: Some cell lines may have high basal levels of signaling pathway activation, which can mask the effects of your inhibitor.[6] Serum starvation prior to treatment can sometimes reduce this background.[7]
-
Feedback Loops: Inhibition of a signaling pathway can sometimes trigger feedback mechanisms that lead to the reactivation of the pathway.[8] Time-course experiments are essential to capture the dynamics of inhibition.
-
Unexpected Band Sizes: The appearance of unexpected bands could be due to protein degradation, non-specific antibody binding, or post-translational modifications affecting protein migration.[9]
Q4: The in vivo efficacy of this compound is lower than what my in vitro data suggested. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are common in drug development.[10]
-
Pharmacokinetics: The compound may be rapidly metabolized or cleared from the body, leading to lower effective concentrations at the target site.[11]
-
Bioavailability: Poor absorption or distribution can limit the amount of compound that reaches the target tissue.
-
Toxicity: The compound may have off-target effects that cause toxicity at concentrations required for efficacy.[12]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
This guide addresses common issues when assessing the effect of this compound on cell viability.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding; uneven compound distribution. | Ensure proper cell suspension before seeding; mix well after adding the compound. |
| No effect at expected concentrations | Incorrect assay for the biological question (e.g., MTT for cytotoxicity); compound degradation. | Use a direct measure of cell death (e.g., LDH assay, Annexin V staining); verify compound stability and storage conditions.[2][4] |
| Increased cell growth at low concentrations | Hormetic effects; attenuation of other cytotoxic factors. | This has been observed with this compound in the presence of LPS and may be a real biological effect.[2] |
Guide 2: Unexpected Western Blot Results for NF-κB Pathway Proteins
This guide focuses on troubleshooting Western blots for key proteins in the NF-κB pathway, such as phospho-p65.
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated protein | Ineffective stimulation (if applicable); phosphatase activity. | Use a known positive control for pathway activation (e.g., LPS for NF-κB); ensure phosphatase inhibitors are included in lysis buffers.[6] |
| High background or non-specific bands | Antibody concentration too high; insufficient blocking. | Optimize antibody dilution; increase blocking time or try a different blocking agent. |
| Phospho-protein appears at a different molecular weight | Additional post-translational modifications; protein degradation. | Check for literature on other modifications; use fresh lysates with protease inhibitors.[9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from studies on this compound.[2]
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) for the desired duration (e.g., 12 or 24 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (average absorbance of treated cells / average absorbance of control cells) × 100.
Protocol 2: Western Blot for NF-κB p65 and COX2
This protocol is based on the methodology used to investigate this compound's effect on the NF-κB pathway.[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX2, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Caption: General experimental workflow for testing this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsically active variants of Erk oncogenically transform cells and disclose unexpected autophosphorylation capability that is independent of TEY phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disruption of CRAF-mediated MEK activation is required for effective MEK inhibition in KRAS mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. mdpi.com [mdpi.com]
- 12. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Picfeltarraenin IA cytotoxicity at high concentrations in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Picfeltarraenin IA at high concentrations in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A1: Based on studies using the human pulmonary adenocarcinoma epithelial cell line A549, this compound shows significant cytotoxicity at a concentration of 100 µmol/L.[1] At concentrations of 10 µmol/L and below, it does not exhibit toxicity in this cell line.[1] It is crucial to perform a dose-response experiment in your specific cell line to determine the precise cytotoxic concentrations.
Q2: What is the known mechanism of action of this compound at non-toxic concentrations?
A2: At non-toxic concentrations (≤10 µmol/L), this compound has been shown to have anti-inflammatory effects. It functions by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn suppresses the production of pro-inflammatory mediators like cyclooxygenase-2 (COX2), interleukin-8 (IL-8), and prostaglandin E2 (PGE2).[1][2]
Q3: What are the potential mechanisms of cytotoxicity at high concentrations of this compound?
A3: While the specific cytotoxic mechanisms of this compound at high concentrations have not been fully elucidated, triterpenoids as a class of compounds are known to induce cell death through various mechanisms, including:
-
Apoptosis: This is a form of programmed cell death that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.
-
Cell Cycle Arrest: Triterpenoids can interfere with the cell cycle progression, leading to an accumulation of cells in a specific phase (e.g., G1, S, or G2/M) and subsequently inducing cell death.
-
Necrosis: At very high concentrations, compounds can cause direct damage to the cell membrane, leading to uncontrolled cell death or necrosis.
It is recommended to experimentally determine the mode of cell death in your specific cell model.
Q4: I am observing high cytotoxicity with this compound. What are the immediate troubleshooting steps?
A4: If you observe unexpected or high cytotoxicity, consider the following:
-
Confirm the Concentration: Double-check your calculations and dilution series to ensure the final concentration in your cell culture is correct.
-
Assess Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure that the final concentration of the solvent in your culture medium is not exceeding the tolerance level of your cells (usually <0.5% for DMSO). Run a solvent-only control.
-
Optimize Exposure Time: High concentrations of a compound may be toxic even with short exposure times. Consider reducing the incubation time.
-
Check Cell Health: Ensure your cells are healthy, within a low passage number, and at an appropriate confluency before adding the compound.
Troubleshooting Guide
Issue 1: High variability in cytotoxicity results between replicates.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To avoid edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile PBS or media.
-
Issue 2: Discrepancy between MTT assay results and observed cell morphology.
-
Possible Cause: The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. High concentrations of a compound can interfere with mitochondrial function without causing immediate cell death, leading to a decrease in MTT signal. Conversely, some compounds can interfere with the formazan crystal formation or solubilization.
-
Solution:
-
Supplement your MTT assay with a direct measure of cell viability, such as the Trypan Blue exclusion assay or a live/dead staining kit.
-
Consider using alternative cytotoxicity assays that measure different parameters, such as membrane integrity (e.g., LDH release assay) or cellular ATP content.
-
Data Presentation
Table 1: Cytotoxicity of this compound in A549 Cells
| Concentration (µmol/L) | Cell Viability (%) | Reference |
| 0.1 | ~100 | [1] |
| 1 | ~100 | [1] |
| 10 | ~100 | [1] |
| 100 | Significantly decreased | [1] |
Experimental Protocols
Protocol 1: Determining the Mechanism of Cell Death - Apoptosis vs. Necrosis
This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between live, apoptotic, and necrotic cells.
-
Cell Treatment: Seed your cells at an appropriate density and treat them with a range of this compound concentrations (including a cytotoxic concentration, a non-toxic concentration, and a vehicle control) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Assessing Cell Cycle Progression
This protocol uses Propidium Iodide (PI) staining of DNA to analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Potential cytotoxic mechanisms of high-concentration this compound.
Caption: A logical workflow for troubleshooting high cytotoxicity.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of Picfeltarraenin IA extraction from natural sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Picfeltarraenin IA from its natural sources, primarily Picria fel-terrae Lour. and Picralima nitida. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a complex triterpenoid saponin with significant anti-inflammatory properties. Its potential therapeutic applications make it a compound of interest for drug development.
Q2: What are the primary natural sources of this compound?
A2: The primary plant sources for this compound are Picria fel-terrae Lour., where it is found in higher concentrations in the leaves compared to the stems and roots, and Picralima nitida.
Q3: What are the general methods for extracting this compound?
A3: Common methods for extracting triterpenoid saponins like this compound include conventional solvent extraction techniques such as maceration and Soxhlet extraction, as well as more modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE).[1] Purification is typically achieved through chromatographic methods.
Q4: Which solvents are most effective for this compound extraction?
A4: The choice of solvent is critical and depends on the extraction method. Generally, polar solvents like ethanol, methanol, and their aqueous solutions are used for extracting saponins. Ethyl acetate is often used in subsequent liquid-liquid partitioning to separate saponins from other compounds.[2]
Q5: How does this compound exert its anti-inflammatory effects?
A5: this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3] This pathway is a key regulator of the inflammatory response. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The polarity of the extraction solvent may not be optimal for this compound. Triterpenoid saponins have a wide range of polarities. |
| * Recommendation: Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., pure ethanol, 80% ethanol, pure methanol, 70% methanol, ethyl acetate) to determine the most effective one. | |
| Inefficient Extraction Method | Passive methods like maceration may not be sufficient for complete extraction from the plant matrix. |
| * Recommendation: Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. These methods use energy to disrupt cell walls and enhance solvent penetration. | |
| Incorrect Plant Material | The concentration of this compound can vary depending on the plant part, age, and growing conditions. |
| * Recommendation: Use the leaves of Picria fel-terrae, as they have been reported to contain the highest concentration of the compound. Ensure the plant material is properly identified and harvested at the optimal time. | |
| Inadequate Particle Size | Large particle size of the plant material can limit the surface area available for solvent interaction. |
| * Recommendation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area and improve extraction efficiency. |
Issue 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Solvent with Broad Selectivity | Highly polar solvents can co-extract a wide range of other compounds like sugars, chlorophyll, and other glycosides, which can interfere with purification. |
| * Recommendation: Employ a multi-step extraction strategy. Start with a non-polar solvent (e.g., n-hexane) to remove lipids and chlorophyll (defatting). Then, proceed with the main extraction using a more polar solvent. | |
| Lack of a Pre-purification Step | The crude extract contains a complex mixture of compounds, making direct purification difficult. |
| * Recommendation: Perform a liquid-liquid partitioning of the crude extract. For example, partition the aqueous extract against a solvent of intermediate polarity like ethyl acetate or n-butanol to selectively enrich the saponin fraction. |
Issue 3: Degradation of this compound
| Possible Cause | Troubleshooting Step |
| High Temperatures | Triterpenoid saponins can be susceptible to degradation at high temperatures, especially during prolonged extraction times (e.g., in Soxhlet extraction). |
| * Recommendation: Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction at a controlled temperature or maceration at room temperature. If using heat, minimize the exposure time. | |
| Acidic or Basic Conditions | The glycosidic linkages in saponins can be hydrolyzed under strong acidic or basic conditions, leading to the loss of sugar moieties and the formation of the aglycone. |
| * Recommendation: Maintain a neutral pH during extraction and purification unless a specific hydrolysis step is intended. Use buffered solutions if necessary. |
Issue 4: Difficulty in Purification
| Possible Cause | Troubleshooting Step |
| Similar Polarities of Saponins | Picria fel-terrae may contain other saponins with similar polarities to this compound, making separation by conventional chromatography challenging. |
| * Recommendation: Utilize high-resolution purification techniques like High-Speed Counter-Current Chromatography (HSCCC) or Preparative High-Performance Liquid Chromatography (Prep-HPLC) with an optimized solvent system.[2] | |
| Lack of a UV Chromophore | Many triterpenoid saponins, including potentially this compound, lack a strong UV chromophore, making detection by standard UV detectors difficult. |
| * Recommendation: Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for monitoring the purification process.[2] |
Quantitative Data on Triterpenoid Saponin Extraction
Table 1: Comparison of Extraction Methods for Triterpenoid Saponins (Illustrative Data)
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Crude Saponin Extract (%) | Reference |
| Maceration | 70% Ethanol | Room Temp. | 72 h | 12.5 | General Lab Practice |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 8 h | 18.2 | [4] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol | 50 | 30 min | 24.7 | [4] |
Table 2: Effect of Solvent on Triterpenoid Saponin Extraction Yield (Illustrative Data)
| Solvent | Extraction Method | Yield of Crude Saponin Extract (%) |
| Water | Maceration | 8.9 |
| 50% Ethanol | Maceration | 14.3 |
| 70% Ethanol | Maceration | 15.1 |
| 95% Ethanol | Maceration | 13.8 |
| Methanol | Maceration | 14.7 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a general procedure for the efficient extraction of this compound from the dried leaves of Picria fel-terrae.
Materials:
-
Dried and powdered leaves of Picria fel-terrae (40-60 mesh)
-
80% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:10 w/v).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a temperature of 50°C for 30 minutes.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Collect the filtrate (the extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be lyophilized to obtain a crude extract powder or used directly for the next purification step.
Protocol 2: Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a method for the purification of this compound from a crude saponin-rich extract, adapted from a method for other triterpenoid saponins.[2]
Materials:
-
Crude saponin-rich extract of Picria fel-terrae
-
Chloroform
-
Methanol
-
Water
-
HSCCC instrument
-
Fraction collector
-
HPLC with an ELSD or MS detector for analysis
Procedure:
-
Preparation of the Two-Phase Solvent System: Prepare a solvent system of chloroform-methanol-water in a 4:4:2 (v/v/v) ratio. Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Preparation of the Sample Solution: Dissolve the crude saponin-rich extract in a 1:1 mixture of the upper and lower phases of the solvent system.
-
HSCCC Operation:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Set the revolution speed of the centrifuge (e.g., 800 rpm).
-
Pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 1.5 mL/min).
-
Once the system has reached hydrodynamic equilibrium (mobile phase emerges from the outlet), inject the sample solution.
-
-
Fraction Collection: Collect the eluent in fractions using a fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by HPLC-ELSD/MS to identify the fractions containing pure this compound.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
This compound Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
Refining purification protocols for high-purity Picfeltarraenin IA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification protocols for high-purity Picfeltarraenin IA. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a complex triterpenoid saponin naturally occurring in plants such as Picria fel-terrae Lour and Picralima nitida.[1] It is recognized for its significant anti-inflammatory properties, which are mediated through the modulation of the nuclear factor-κB (NF-κB) signaling pathway. Additionally, it exhibits acetylcholinesterase (AChE) inhibitory activity and shows potential as an anti-cancer and anti-herpes agent.
Q2: What are the key chemical and physical properties of this compound relevant to its purification?
Understanding the physicochemical properties of this compound is crucial for developing effective purification strategies. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄₁H₆₂O₁₃ | MedChemExpress |
| Molecular Weight | 762.92 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | Soluble in DMSO (100 mg/mL with sonication), and can be prepared in various solvent systems for in vivo use.[2] | MedChemExpress |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[2] | MedChemExpress |
Q3: What are the major challenges in purifying this compound to high purity?
The primary challenges in obtaining high-purity this compound stem from its complex structure and the presence of structurally similar saponins and other secondary metabolites in the crude plant extract. These closely related compounds often have similar polarities and chromatographic behaviors, making their separation difficult. Furthermore, the presence of pigments, lipids, and other matrix components can interfere with chromatographic separation and reduce column lifetime.
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification
This protocol describes the initial extraction of this compound from plant material and a preliminary purification step to enrich the saponin fraction.
-
Plant Material Preparation: Air-dry the whole plant of Picria fel-terrae and grind it into a fine powder.
-
Solvent Extraction:
-
Defat the powdered plant material with petroleum ether to remove nonpolar lipids and pigments.
-
Extract the defatted material with 70% ethanol by percolation at room temperature.
-
Concentrate the ethanol extract under reduced pressure to yield a crude extract.
-
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in water.
-
Perform liquid-liquid extraction with ethyl acetate to partition the saponins into the organic phase.
-
Collect and pool the ethyl acetate fractions.
-
Evaporate the ethyl acetate under reduced pressure to obtain a saponin-rich extract.[3]
-
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol details the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dissolve the saponin-rich extract in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
Utilize a preparative HPLC system equipped with a UV-Vis detector.
-
Employ a C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a linear gradient from 30% to 70% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.
-
-
Fraction Collection: Monitor the chromatogram at 210 nm and collect fractions corresponding to the this compound peak.
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a white powder.
-
Troubleshooting Guides
Preparative HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Tailing | - Column overload.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the sample load.- Adjust the mobile phase pH to ensure the analyte is in a non-ionized state.[4]- Flush the column with a strong solvent or replace the column if necessary. |
| High Backpressure | - Clogged column inlet frit.- Precipitation of sample or buffer in the system.- Particulate matter from the sample. | - Back-flush the column.- Ensure the mobile phase and sample are fully dissolved and filtered.- Use a guard column to protect the analytical column. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections.- Carryover from the injector. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Flush the column with a strong solvent between runs. |
| Low Recovery | - Adsorption of the compound to the column or system components.- Degradation of the compound on the column.- Inefficient fraction collection. | - Add a small amount of a competing agent to the mobile phase.- Ensure the mobile phase pH is compatible with the compound's stability.- Optimize fraction collection parameters. |
Purity Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Co-eluting Impurities in HPLC-UV Analysis | - Insufficient chromatographic separation. | - Optimize the HPLC gradient, mobile phase composition, or try a different column stationary phase (e.g., phenyl-hexyl). |
| Inaccurate Quantification by qNMR | - Poor signal-to-noise ratio.- Overlapping signals between the analyte and internal standard.- Incomplete solubilization of the sample. | - Increase the number of scans or use a higher field strength NMR instrument.- Choose an internal standard with signals in a clear region of the spectrum.- Ensure complete dissolution of the sample in the NMR solvent, using sonication if necessary. |
| Presence of Unknown Impurities in LC-MS | - Isomers or degradation products of this compound. | - Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of the impurities.- Perform MS/MS fragmentation to elucidate the structure of the unknown compounds. |
Visualizations
Signaling Pathway of this compound
References
- 1. Buy this compound | 97230-47-2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Efficacy of Picfeltarraenin IA and Dexamethasone
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anti-inflammatory properties of Picfeltarraenin IA and the well-established corticosteroid, dexamethasone. This analysis is based on available in vitro experimental data, focusing on their mechanisms of action and inhibitory effects on key inflammatory mediators.
Executive Summary
Both this compound and dexamethasone demonstrate significant anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. While direct comparative studies are limited, this guide consolidates and presents quantitative data from separate in vitro experiments to facilitate an objective assessment of their respective efficacies.
Dexamethasone, a potent synthetic glucocorticoid, has a long history of clinical use and its anti-inflammatory mechanisms are well-characterized. It exerts its effects through the glucocorticoid receptor, leading to broad inhibition of pro-inflammatory cytokines and enzymes. This compound, a natural triterpenoid, has shown promise in preclinical studies, demonstrating a concentration-dependent inhibition of key inflammatory markers.
This guide presents the available data in a structured format, details the experimental protocols to provide context for the results, and includes visualizations of the implicated signaling pathways to enhance understanding.
Quantitative Data Comparison
The following tables summarize the in vitro anti-inflammatory effects of this compound and dexamethasone based on available literature. It is crucial to note that these results are from different studies with varying experimental conditions, which should be taken into consideration when making comparisons.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Target Cell Line | Inflammatory Stimulus | Mediator Inhibited | Concentration of this compound | Observed Inhibition |
| Human Pulmonary Epithelial A549 Cells | Lipopolysaccharide (LPS) | Interleukin-8 (IL-8) | 1 µmol/l | ~31%[1] |
| Human Pulmonary Epithelial A549 Cells | Lipopolysaccharide (LPS) | Interleukin-8 (IL-8) | 10 µmol/l | ~50%[1] |
| Human Pulmonary Epithelial A549 Cells | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | 0.1–10 µmol/l | Significant, concentration-dependent inhibition[2] |
| Human Pulmonary Epithelial A549 Cells | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) Expression | 0.1–10 µmol/l | Significant, concentration-dependent inhibition[2] |
| Human Monocytic Leukemia THP-1 Cells | Lipopolysaccharide (LPS) | Cyclooxygenase-2 (COX-2) Expression | Not specified | Suppression observed[2] |
Table 2: Inhibitory Effects of Dexamethasone on Pro-inflammatory Mediators and Processes
| Target Cell Line/System | Inflammatory Stimulus | Mediator/Process Inhibited | Concentration of Dexamethasone | Observed Inhibition/IC50 |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A (Con-A) | Cell Proliferation | > 10⁻⁶ M | IC50 (in corticosteroid-sensitive subjects)[3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A (Con-A) | Tumor Necrosis Factor-alpha (TNF-α) | 10⁻⁸, 10⁻⁶, 10⁻⁴ M | Inhibition observed, particularly at higher doses[3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A (Con-A) | Interferon-gamma (IFN-γ) | 10⁻⁸, 10⁻⁶, 10⁻⁴ M | Inhibition observed, particularly at higher doses[3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A (Con-A) | Interleukin-6 (IL-6) | 10⁻⁴ M | Significant inhibition[3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin-A (Con-A) | Interleukin-10 (IL-10) | 10⁻⁴ M | Significant inhibition[3] |
| Endothelial Cell Lines (EA.hy926, LT4, ECV304) | TNF-α or Interleukin-1beta (IL-1β) | Intercellular Adhesion Molecule-1 (ICAM-1) Upregulation | 1 µM | ~40% reduction in EA.hy926 cells; significant reduction in others[4] |
Signaling Pathways and Mechanisms of Action
Both compounds interfere with the NF-κB signaling cascade, a cornerstone of inflammatory gene expression.
This compound: Studies suggest that this compound inhibits the NF-κB pathway, which is crucial for the transcription of numerous pro-inflammatory genes, including those for IL-8, PGE2, and COX-2.[1][2]
Dexamethasone: As a glucocorticoid, dexamethasone binds to the glucocorticoid receptor (GR). This complex can translocate to the nucleus and interfere with the activity of transcription factors like NF-κB, thereby repressing the expression of pro-inflammatory genes. Additionally, it can upregulate anti-inflammatory genes.
Experimental Protocols
To aid in the interpretation of the presented data, the following are summaries of the methodologies employed in the cited studies.
In Vitro Anti-inflammatory Assay for this compound [2]
-
Cell Culture: Human pulmonary epithelial A549 cells were cultured in a suitable medium.
-
Induction of Inflammation: Inflammation was induced by treating the A549 cells with 10 µg/ml of lipopolysaccharide (LPS).
-
Treatment: Cells were treated with varying concentrations of this compound (0.1, 1, and 10 µmol/l) concurrently with LPS stimulation.
-
Measurement of Inflammatory Mediators:
-
IL-8 and PGE2: The levels of IL-8 and PGE2 in the cell culture supernatant were quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
COX-2 Expression: The expression of COX-2 protein was determined by Western blot analysis.
-
-
Cell Viability: A methylthiazol tetrazolium (MTT) assay was used to assess the viability of the A549 cells following treatment.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits cytokine-induced intercellular adhesion molecule-1 up-regulation on endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetylcholinesterase Inhibitory Activity: Picfeltarraenin IA vs. Tacrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibitory activity of Picfeltarraenin IA and the well-established AChE inhibitor, Tacrine. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions. This document compiles available experimental data and outlines the standard methodology used to assess the inhibitory potential of these compounds.
Quantitative Comparison of AChE Inhibitory Activity
The inhibitory potency of a compound against AChE is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | IC50 (AChE Inhibition) | Source Organism of AChE |
| This compound | Data Not Available | - |
| Tacrine | 31 nM | Snake Venom (Bungarus sindanus)[1][2] |
| 109 nM | Not Specified[3] | |
| 0.2 µM (200 nM) | Not Specified[4] | |
| 0.12 µM (120 nM) | Not Specified[4] | |
| 0.077 µM (77 nM) | Not Specified[4] |
Note: The IC50 values for Tacrine can vary depending on the source of the acetylcholinesterase enzyme and the specific experimental conditions employed in the assay.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel, bovine erythrocytes, or recombinant human)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., this compound or Tacrine) at various concentrations
-
Positive control (e.g., Tacrine, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0). The test compounds and positive control are typically dissolved in a suitable solvent (like DMSO) and then diluted with the buffer to the desired concentrations.
-
Assay Setup: In a 96-well microplate, the following are added to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at different concentrations (or buffer for the control)
-
AChE enzyme solution
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, DTNB, to each well.
-
Measurement: The absorbance of the yellow product, 5-thio-2-nitrobenzoate, is measured kinetically at a wavelength of 412 nm using a microplate reader over a period of time (e.g., 5 minutes).[5][6][7]
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme activity without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
Caption: Workflow of the in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman's method.
Signaling Pathway Context: Cholinergic Neurotransmission
Caption: Simplified diagram of a cholinergic synapse showing the action of acetylcholinesterase (AChE) and its inhibition.
References
- 1. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of acetylcholinesterase inhibitors: bioanalysis, degradation and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Molecular Targets of Picfeltarraenin IA: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Picfeltarraenin IA, a natural compound, has demonstrated significant anti-inflammatory properties, primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comparative analysis of this compound's performance against the established effects of genetically ablating its key molecular targets, offering a framework for validating its mechanism of action through supporting experimental data from knockout models.
Unveiling the Mechanism: this compound and the NF-κB Pathway
This compound has been shown to suppress the production of pro-inflammatory mediators, including Cyclooxygenase-2 (COX-2), Interleukin-8 (IL-8), and Prostaglandin E2 (PGE2).[1][2][3][4][5] The underlying mechanism for this inhibition is the compound's interference with the NF-κB signaling cascade.[1][2][3][4][5][6] Specifically, it has been observed to inhibit the translocation of the p65 subunit of NF-κB to the nucleus in human pulmonary epithelial A549 cells.[4]
To rigorously validate that the anti-inflammatory effects of this compound are indeed mediated through the NF-κB pathway and its downstream targets, a comparison with knockout models for these specific proteins is essential. While direct knockout studies validating this compound are not yet available, this guide leverages existing data from NF-κB and COX-2 knockout models to provide a benchmark for comparison.
Comparative Analysis: this compound Effects vs. Knockout Phenotypes
The following table summarizes the reported effects of this compound and compares them with the observed phenotypes in NF-κB and COX-2 knockout models. This comparison helps to substantiate the proposed mechanism of action for this compound.
| Parameter | Effect of this compound (in vitro) | Phenotype in NF-κB Pathway Knockout Models | Phenotype in COX-2 Knockout Models |
| Inflammatory Response | Inhibition of LPS-induced inflammation[1][2][3][4][5] | Complex role: can be both pro- and anti-inflammatory depending on the specific protein knocked out and the context[1] | Reduced edema and hyperalgesia in response to inflammatory stimuli[2] |
| COX-2 Expression | Downregulation of LPS-induced COX-2 expression[1][2][3][4] | Reduced expression of downstream inflammatory genes, including COX-2, upon inhibition of IKKβ (an upstream kinase of NF-κB)[7][8] | Complete absence of COX-2 protein[2][9][10][11] |
| PGE2 Production | Inhibition of LPS-induced PGE2 production[1][2][3][4] | Reduced PGE2 production following inhibition of the NF-κB pathway[7] | Significantly reduced or absent PGE2 production[9][12] |
| IL-8 Production | Inhibition of LPS-induced IL-8 production[1][2][3][4] | Inhibition of IL-1β- and TNFα-dependent increases in IL-8 with IKKβ inhibition[7][8] | Not a direct target, but inflammation-driven IL-8 production would be reduced due to the overall dampening of the inflammatory response. |
Experimental Protocols for Target Validation
To validate the molecular targets of a compound like this compound, researchers can employ knockout models in conjunction with the following key experimental protocols:
In Vivo Inflammation Model with Knockout Mice
-
Objective: To determine if the anti-inflammatory effects of this compound are absent in mice lacking the specific target (e.g., COX-2 or a component of the NF-κB pathway).
-
Methodology:
-
Utilize COX-2 knockout (Cox-2-/-) mice and their wild-type (Cox-2+/+) littermates.[2]
-
Induce localized inflammation, for example, by intraplantar injection of zymosan.[2]
-
Treat a cohort of both knockout and wild-type mice with this compound and a vehicle control.
-
Measure inflammatory parameters such as paw edema (using a plethysmometer) and thermal hyperalgesia (using a plantar test) at various time points post-injection.[2]
-
Expected Outcome: If COX-2 is a primary target, this compound should show a significantly reduced anti-inflammatory effect in Cox-2-/- mice compared to wild-type mice.
-
Cell-Based Assays with Knockout or Knockdown Cells
-
Objective: To confirm the direct interaction of this compound with its target in a controlled cellular environment.
-
Methodology:
-
Generate a stable cell line (e.g., A549) with a knockout or shRNA-mediated knockdown of a target protein (e.g., IKKβ, a key kinase in the NF-κB pathway).
-
Culture wild-type and knockout/knockdown cells and stimulate them with an inflammatory agent like Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β).[4][7]
-
Treat cells with varying concentrations of this compound.
-
Measure downstream readouts such as the expression of COX-2, IL-8, and PGE2 using methods like Western blotting, qPCR, and ELISA.[4]
-
Expected Outcome: The inhibitory effect of this compound on the production of inflammatory mediators should be significantly diminished in the knockout/knockdown cells if the targeted protein is crucial for its activity.
-
Visualizing the Pathways and Workflows
To better understand the molecular interactions and experimental designs, the following diagrams are provided.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for target validation using knockout models.
Alternative Approaches and Considerations
While knockout models provide the gold standard for target validation, other techniques can offer complementary evidence:
-
Pharmacological Inhibition: Comparing the effects of this compound with known, highly specific inhibitors of the NF-κB pathway or COX-2 can provide corroborating evidence.
-
Rescue Experiments: In a knockout cell line, reintroducing the target protein should restore the sensitivity to this compound, confirming the target's role.
-
PI3K/Akt Pathway: Some evidence suggests this compound may also interact with the PI3K/Akt/mTOR pathway.[6] Further investigation using knockout or inhibitory models for components of this pathway could reveal additional mechanisms of action.
Conclusion
Validating the molecular targets of a compound is a critical step in drug development. By comparing the known effects of this compound with the established phenotypes of NF-κB and COX-2 knockout models, a strong case can be made for its mechanism of action. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to rigorously validate these targets and further elucidate the therapeutic potential of this compound. The use of such models is indispensable for confirming on-target effects and understanding the full biological consequences of inhibiting these key inflammatory pathways.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COX-2 expression and function in the hyperalgesic response to paw inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 7. Validation of IKKβ as therapeutic target in airway inflammatory disease by adenoviral-mediated delivery of dominant-negative IKKβ to pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of IKK beta as therapeutic target in airway inflammatory disease by adenoviral-mediated delivery of dominant-negative IKK beta to pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-2 Gene Disruption Promotes Proliferation of Murine Calvarial Osteoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cyclooxygenase knockout mice: models for elucidating isoform-specific functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cox-2 deletion in myeloid and endothelial cells, but not in epithelial cells, exacerbates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potent Anti-Inflammatory Synergies: A Comparative Guide to Picfeltarraenin IA Combination Therapies
For Immediate Release
Shanghai, China – November 7, 2025 – In the persistent quest for more effective anti-inflammatory therapeutics, researchers are increasingly investigating the synergistic potential of combining natural compounds with established pharmaceuticals. This guide provides a comparative analysis of Picfeltarraenin IA, a triterpenoid with notable anti-inflammatory properties, and its potential synergistic effects when paired with conventional anti-inflammatory drugs: Dexamethasone, Celecoxib, and Methotrexate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, hypothesized synergies, and detailed experimental protocols to validate these combinations.
This compound has been shown to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like Interleukin-8 (IL-8) and enzymes such as Cyclooxygenase-2 (COX-2), leading to the production of Prostaglandin E2 (PGE2).[1][2] By suppressing the NF-κB pathway, this compound effectively downregulates these key inflammatory mediators.[1][2]
Comparative Analysis of Anti-Inflammatory Mechanisms and Synergistic Potential
The true potential of this compound may lie in its ability to work in concert with other anti-inflammatory agents that target different facets of the inflammatory cascade. Below is a comparative table summarizing the mechanisms of action and the hypothesized synergistic benefits of combining this compound with Dexamethasone, Celecoxib, and Methotrexate.
| Drug | Primary Mechanism of Action | Hypothesized Synergistic Effect with this compound |
| This compound | Inhibition of the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines (e.g., IL-8) and enzymes (e.g., COX-2).[1][2] | - |
| Dexamethasone | Binds to the glucocorticoid receptor, which then translocates to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors, including NF-κB.[3][4][5] | Enhanced NF-κB Inhibition: The combination could provide a more profound and sustained suppression of the NF-κB pathway through two distinct mechanisms, potentially leading to a greater reduction in inflammatory gene expression. |
| Celecoxib | Selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[6] | Dual-Pronged Attack on Prostaglandin Synthesis: this compound reduces the expression of the COX-2 enzyme via NF-κB inhibition, while Celecoxib directly inhibits the activity of the existing COX-2 enzyme. This dual action could lead to a more complete shutdown of prostaglandin-mediated inflammation. |
| Methotrexate | Promotes the release of adenosine, an endogenous anti-inflammatory molecule that acts on cell surface receptors to suppress inflammatory cell functions.[7][8][9][10] | Complementary Anti-Inflammatory Pathways: this compound's intracellular NF-κB inhibition can be complemented by Methotrexate's extracellular adenosine-mediated suppression of inflammation, targeting different aspects of the inflammatory response for a broader effect. |
Visualizing the Molecular Pathways
To better understand the potential for synergy, the following diagrams illustrate the distinct signaling pathways targeted by each compound.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antiinflammatory mechanism of methotrexate. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of COX-2 Inhibitors: A Focus on Picfeltarraenin IA and Established Agents
Disclaimer: Direct head-to-head comparative studies for Picfeltarraenin IA against other commercial COX-2 inhibitors are not extensively available in peer-reviewed literature. This guide provides a comparative framework using data from established COX-2 inhibitors to illustrate the key benchmarks and experimental validations required for such an analysis. Data for Picfeltarraenin B, a related compound, is included where available to offer context on this class of natural products.
Introduction to COX-2 Inhibition
The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators such as cytokines and growth factors. COX-2 is responsible for the synthesis of prostaglandins that mediate inflammation, pain, and fever.
The primary goal of selective COX-2 inhibitors is to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2. This guide compares the biochemical and pharmacological profiles of several COX-2 inhibitors.
Biochemical Potency and Selectivity
A critical parameter for evaluating COX-2 inhibitors is their in vitro potency (IC50) and selectivity ratio (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2, which is theoretically linked to a better gastrointestinal safety profile.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | 0.04 | 15 | 375 | |
| Rofecoxib | 0.018 | > 1000 | > 55,555 | |
| Etoricoxib | 0.0013 | 0.13 | 106 | |
| Meloxicam | 0.29 | 2.1 | 7.2 | |
| Picfeltarraenin B | 1.8 | 15.6 | 8.7 | |
| Aspirin | 166 | 3.5 | 0.02 |
Note: Data is compiled from various in vitro assay systems and should be interpreted as a relative comparison.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood)
This assay measures the ability of a compound to inhibit the production of prostaglandins from endogenous arachidonic acid in human whole blood.
-
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.
-
Methodology:
-
COX-1 Assay: Fresh heparinized human blood is incubated with the test compound at various concentrations for 1 hour at 37°C. Clotting is then induced to trigger platelet activation and subsequent thromboxane B2 (TXB2) production via the COX-1 pathway.
-
COX-2 Assay: Blood is first incubated with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression in monocytes. The test compound is then added at various concentrations and incubated for 1 hour before the addition of a stimulus to trigger prostaglandin E2 (PGE2) production via the COX-2 pathway.
-
Quantification: PGE2 and TXB2 levels in the plasma are quantified using enzyme-linked immunosorbent assays (ELISA).
-
Analysis: IC50 values are calculated by plotting the percent inhibition of prostanoid production against the log concentration of the test compound.
-
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.
-
Objective: To assess the in vivo anti-inflammatory efficacy of the test compound.
-
Methodology:
-
Animal Model: Male Wistar rats (150-200g) are used.
-
Dosing: Test compounds or vehicle are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade and a typical workflow for screening COX-2 inhibitors.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Caption: High-level workflow for the discovery of novel COX-2 inhibitors.
Summary and Conclusion
The development of selective COX-2 inhibitors represented a significant advancement in anti-inflammatory therapy. The ideal candidate exhibits high potency against COX-2 and a substantial selectivity ratio over COX-1, which translates to effective anti-inflammatory action with a reduced risk of gastrointestinal complications. While natural products like Picfeltarraenin B show promise with moderate COX-2 selectivity, they are significantly less potent and selective than synthetic drugs like Rofecoxib and Celecoxib.
Further research, including direct head-to-head in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profile of novel compounds like this compound. The experimental protocols and comparative data presented in this guide provide a blueprint for the rigorous evaluation required for any new chemical entity in this class.
Validating Picfeltarraenin IA's Effect on the TLR4 Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Picfeltarraenin IA's efficacy in modulating the Toll-like receptor 4 (TLR4) signaling pathway. Its performance is benchmarked against two other known TLR4 inhibitors, TAK-242 and (+)-naloxone, supported by experimental data from peer-reviewed studies. This document is intended to serve as a resource for researchers investigating novel anti-inflammatory therapeutics targeting the TLR4 pathway.
Introduction to TLR4 Signaling and Therapeutic Intervention
The Toll-like receptor 4 (TLR4) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from damaged host cells.[1][2] Upon activation, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators, which, if dysregulated, can contribute to a variety of inflammatory diseases.[1] Consequently, the development of small molecule inhibitors targeting the TLR4 pathway is an active area of research for new anti-inflammatory therapies.[1]
This compound, a natural compound, has demonstrated anti-inflammatory properties by inhibiting the TLR4 signaling pathway.[3][4] This guide will delve into the experimental validation of its effects and compare its activity with established synthetic TLR4 antagonists.
Comparative Analysis of TLR4 Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of this compound, TAK-242, and (+)-naloxone on the TLR4 signaling pathway. It is important to note that the experimental conditions, including cell types, stimuli, and concentrations, vary across studies, which should be considered when making direct comparisons.
Table 1: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Target Cytokine | Cell Type | Stimulus | Inhibitor Concentration | % Inhibition (approx.) | Reference |
| This compound | IL-8 | A549 (human lung epithelial) | 10 µg/mL LPS | 1 µmol/L | 31% | [3] |
| 10 µmol/L | 50% | [3] | ||||
| PGE2 | A549 (human lung epithelial) | 10 µg/mL LPS | 1 µmol/L | 34% | [3] | |
| 10 µmol/L | 48% | [3] | ||||
| TAK-242 | IL-1β | Human Islet Cells & PBMCs | LPS | 1 µM | ~100% | [5] |
| IL-6 | Human Islet Cells & PBMCs | LPS | 1 µM | ~99% | [5] | |
| IL-8 | Human Islet Cells & PBMCs | LPS | 1 µM | ~90% | [5] | |
| TNFα | Human Islet Cells & PBMCs | LPS | 1 µM | ~98% | [5] | |
| (+)-Naloxone | TNFα | Mouse Hippocampus (in vivo) | Inescapable foot shock | 5 mg/kg | Significant reduction | [6] |
| IFNβ | Mouse Hippocampus (in vivo) | Inescapable foot shock | 5 mg/kg | Significant reduction | [6] |
Table 2: Inhibition of Downstream Signaling Molecules
| Compound | Target Molecule | Cell Type / Model | Stimulus | Inhibitor Concentration | Effect | Reference |
| This compound | COX2 Expression | A549 (human lung epithelial) | 10 µg/mL LPS | 10 µmol/L | Significant inhibition | [3] |
| NF-κB p65 Expression | A549 (human lung epithelial) | 10 µg/mL LPS | Not specified | Suppression | [3][4] | |
| TAK-242 | NF-κB p65 DNA binding | L6 muscle cells | LPS | Not specified | Complete prevention | [7] |
| Phosphorylated c-Jun DNA binding | L6 muscle cells | Stearate | Not specified | Total block | [7] | |
| (+)-Naloxone | Active NF-κB | Mouse Hippocampus (in vivo) | Inescapable foot shock | 5 mg/kg | Blocked increase | [6] |
| IκBα | Mouse Hippocampus (in vivo) | Inescapable foot shock | 5 mg/kg | Blocked decrease | [6] |
Mechanism of Action
The inhibitory mechanisms of these three compounds on the TLR4 pathway show distinct characteristics.
-
This compound: The available evidence suggests that this compound exerts its anti-inflammatory effects by acting downstream of the TLR4 receptor. It has been shown to suppress the expression of NF-κB p65, a key transcription factor in the TLR4 signaling cascade.[3][4] The direct molecular target of this compound within the pathway has not been fully elucidated.
-
TAK-242: This small-molecule inhibitor is known to directly target the intracellular domain of TLR4.[8] Specifically, it binds to Cys747 of TLR4, thereby disrupting the interaction of TLR4 with its downstream adaptor molecules, TIRAP and TRAM.[8] This action effectively blocks both the MyD88-dependent and MyD88-independent signaling pathways.
-
(+)-Naloxone: This compound acts as a direct antagonist of the TLR4 receptor complex.[9][10] It has been shown to inhibit TLR4 signaling in a non-stereoselective manner, suggesting an interaction with the receptor or its co-receptor MD2 that is distinct from the opioid receptor binding of its isomer (-)-naloxone.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Western Blot Analysis for TLR4 Pathway Proteins
This protocol outlines the general steps for assessing the expression and phosphorylation status of proteins in the TLR4 signaling pathway, such as TLR4, NF-κB p65, and COX2.
-
Cell Lysis:
-
Culture cells (e.g., A549) to the desired confluency and treat with LPS and the inhibitor (this compound, TAK-242, or (+)-naloxone) for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-TLR4, anti-phospho-NF-κB p65, anti-COX2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the band intensity of the target protein to a loading control (e.g., GAPDH or β-actin) for quantitative analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for measuring the concentration of cytokines like IL-8 and PGE2 in cell culture supernatants.
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-8) diluted in coating buffer and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Add standards of known concentrations and experimental samples (cell culture supernatants) to the wells and incubate.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate to allow binding to the captured cytokine.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate and add streptavidin-HRP conjugate, which will bind to the biotinylated detection antibody.
-
-
Substrate Development:
-
Wash the plate and add a substrate solution (e.g., TMB). The HRP enzyme will catalyze a color change.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: TLR4 signaling pathway and points of inhibition.
Caption: Experimental workflow for validating TLR4 inhibitors.
Caption: Logical comparison of TLR4 inhibitors.
Conclusion
This compound demonstrates significant inhibitory effects on the TLR4 signaling pathway, primarily by targeting the downstream NF-κB activation. This leads to a reduction in the production of key pro-inflammatory mediators such as IL-8, PGE2, and COX2. When compared to synthetic TLR4 inhibitors like TAK-242 and (+)-naloxone, this compound shows promise as a potential therapeutic agent. However, its precise molecular target within the TLR4 pathway remains to be fully elucidated. Further research, including direct comparative studies under standardized conditions and detailed mechanistic investigations, is warranted to fully assess the therapeutic potential of this compound for the treatment of inflammatory diseases.
References
- 1. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 2. Structural insight into TLR4/MD-2 activation by synthetic LPS mimetics with distinct binding modes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (+)-Naloxone blocks Toll-like receptor 4 to ameliorate deleterious effects of stress on male mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAK-242, a small-molecule inhibitor of Toll-like receptor 4 signalling, unveils similarities and differences in lipopolysaccharide- and lipidinduced inflammation and insulin resistance in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of binding site for the novel small-molecule TLR4 signal transduction inhibitor TAK-242 and its therapeutic effect on mouse sepsis model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that opioids may have toll like receptor 4 and MD-2 effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of the opioid inactive isomers (+)‐naltrexone and (+)‐naloxone as antagonists of toll‐like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Picfeltarraenin IA's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of a compound's biological activity across different cellular contexts is paramount. This guide provides a comparative analysis of the biological effects of Picfeltarraenin IA, a natural compound with noted anti-inflammatory properties. We examine the reproducibility of its effects across various cell lines and provide available data alongside detailed experimental protocols to support further investigation.
This compound has demonstrated significant anti-inflammatory effects, primarily investigated in human pulmonary adenocarcinoma epithelial (A549) and human monocytic leukemia (THP-1) cell lines.[1][2] The compound has been shown to inhibit the production of key inflammatory mediators, although its mechanism of action appears to be cell-line specific. This guide synthesizes the current knowledge on this compound to aid in the evaluation of its potential as a therapeutic agent.
Comparative Analysis of Biological Effects
The primary biological effect of this compound documented in the literature is its anti-inflammatory activity. In lipopolysaccharide (LPS)-stimulated A549 cells, this compound has been shown to inhibit the production of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in a concentration-dependent manner.[1] This effect is attributed to the downregulation of cyclooxygenase-2 (COX-2) expression through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[1][2]
Interestingly, while this compound also suppresses COX-2 expression in THP-1 cells, this action is not mediated by the NF-κB pathway, highlighting a cell-line-specific mechanism of action.[1][2]
Cell Viability
Regarding its cytotoxic profile, this compound exhibits a favorable therapeutic window in A549 cells. Significant toxicity, as measured by the MTT assay, was observed only at a high concentration of 100 µmol/l.[1] At concentrations effective for its anti-inflammatory activity (0.1–10 µmol/l), it did not show any toxicity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Effect of this compound on Cell Viability in A549 Cells
| Concentration (µmol/l) | Cell Viability (%) | Reference |
| 0.1 | No significant toxicity | [1] |
| 1 | No significant toxicity | [1] |
| 10 | No significant toxicity | [1] |
| 100 | Significant decrease | [1] |
Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated A549 Cells
| Treatment | IL-8 Production Inhibition (%) | PGE2 Production Inhibition (%) | COX-2 Expression | Reference |
| This compound (1 µmol/l) | ~31% | ~34% | Reduced | [1] |
| This compound (10 µmol/l) | ~50% | ~48% | Significantly Reduced | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the known signaling pathway of this compound's anti-inflammatory action in A549 cells and a typical experimental workflow for its evaluation.
Caption: LPS-induced NF-κB signaling pathway and its inhibition by this compound in A549 cells.
Caption: General experimental workflow for evaluating the biological effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) and/or LPS (10 µg/ml) for the desired time period (e.g., 24 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 and PGE2
-
Sample Collection: Collect the cell culture supernatant after treatment.
-
Coating: Coat a 96-well plate with the capture antibody for IL-8 or PGE2 overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and diluted samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB).
-
Stop Reaction: Stop the reaction with a stop solution (e.g., H2SO4).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the concentration of IL-8 or PGE2 based on the standard curve.
Western Blot Analysis for COX-2 and NF-κB
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Comparison with Other Anti-inflammatory Agents
Direct comparative studies of this compound with other anti-inflammatory drugs are limited. However, a comparison of their known mechanisms of action can provide valuable context.
Table 3: Mechanistic Comparison of Anti-inflammatory Agents
| Compound | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Inhibition of NF-κB signaling (in A549 cells) | NF-κB, COX-2 |
| Dexamethasone | Glucocorticoid receptor agonist; inhibits pro-inflammatory gene expression | Glucocorticoid Receptor, NF-κB, AP-1 |
| Ibuprofen | Non-selective COX inhibitor | COX-1, COX-2 |
| Celecoxib | Selective COX-2 inhibitor | COX-2 |
This guide provides a foundational overview of the biological effects of this compound. Further research is warranted to explore its effects in a broader range of cell lines and in direct comparison with existing therapeutic agents to fully elucidate its potential and reproducibility.
References
- 1. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Picfeltarraenin IA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Picfeltarraenin IA, a potent triterpenoid compound.
This compound is classified as acutely toxic if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper disposal protocols is therefore critical to protect both laboratory personnel and the environment.
Hazard Summary
A clear understanding of the hazards associated with this compound is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 2: Fatal if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: An impervious clothing, such as a lab coat, is required.
-
Respiratory Protection: Use a suitable respirator.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that minimizes exposure and prevents environmental contamination.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container.
-
The container must be tightly sealed and stored in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[2]
-
-
Waste Storage:
-
Store the sealed waste container in a locked-up and secure area to prevent unauthorized access.[1]
-
-
Engage a Licensed Waste Disposal Contractor:
-
The disposal of this compound must be handled by a licensed and approved waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
-
Documentation:
-
Maintain a detailed record of the disposed of chemical, including the quantity and date of disposal.
-
Experimental Workflow: Disposal of this compound
The following diagram outlines the procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling Picfeltarraenin IA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Picfeltarraenin IA, a potent triterpenoid and acetylcholinesterase (AChE) inhibitor. Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Precautions
This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment (PPE) and handling protocols are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust, aerosols, and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Impervious laboratory coat or clothing. | Protects against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator. | Required when handling the powder form to avoid inhalation of dust particles.[1] |
Engineering Controls
Proper laboratory ventilation is crucial for minimizing inhalation risks.
| Control | Specification |
| Ventilation | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. |
| Safety Stations | Ensure immediate access to a safety shower and eye wash station.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are essential to maintain the stability and integrity of this compound.
Safe Handling Procedures
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Storage Conditions
The stability of this compound is dependent on its form (powder vs. solution) and storage temperature.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 36 months | Keep desiccated and protected from light. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Disposal Plan
Dispose of this compound and its containers in accordance with all local, state, and federal regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
-
Environmental Precautions: Avoid release to the environment and prevent entry into drains, water courses, or the soil.[1] Collect any spillage.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of Stock Solutions
Due to its limited aqueous solubility, this compound requires specific solvent systems for the preparation of stock solutions.
Protocol 1: In Vitro Cellular Assays
-
Prepare a stock solution in 100% DMSO. A common concentration is 100 mg/mL.
-
For cell-based assays, further dilute the DMSO stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1-10 µmol/l). The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: In Vivo Formulations
For a 2.5 mg/mL solution suitable for in vivo use, the following protocol can be adapted:
-
Add 100 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a cell line, such as human pulmonary epithelial A549 cells.
-
Cell Seeding: Plate A549 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µmol/l) for a specified duration (e.g., 12 hours) in a serum-free medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Quantification of Inflammatory Cytokines (ELISA)
This protocol measures the effect of this compound on the production of inflammatory cytokines, such as IL-8 and PGE2, in LPS-stimulated A549 cells.
-
Cell Seeding and Treatment: Seed A549 cells and treat them with this compound (0.1–10 µmol/l) with or without an inflammatory stimulus like lipopolysaccharide (LPS; 10 µg/ml).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-8 and PGE2 according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Quantify the concentration of each cytokine by comparing the sample absorbance to a standard curve.
Western Blot for NF-κB Pathway Proteins
This protocol examines the effect of this compound on the expression of proteins in the NF-κB signaling pathway, such as COX2 and the p65 subunit of NF-κB.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-COX2, anti-NF-κB p65, and a loading control like anti-GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
